4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-2-1-3-13(8-12)21(19,20)16-9-10-4-6-11(7-5-10)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNSYQWHQNQSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204462 | |
| Record name | 4-[[[(3-Chlorophenyl)sulfonyl]amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690645-98-8 | |
| Record name | 4-[[[(3-Chlorophenyl)sulfonyl]amino]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690645-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(3-Chlorophenyl)sulfonyl]amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
A Pharmacophore Scaffold for Protease and Phosphatase Inhibition
Executive Summary
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (CAS: 690645-98-8) is a specialized chemical probe and pharmacophore scaffold used primarily in medicinal chemistry. It belongs to the class of sulfonamido-methyl-benzoic acids , a structural motif that bridges the gap between classic antifibrinolytics (like PAMBA) and modern zinc-binding protease inhibitors.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility as a fragment in Structure-Activity Relationship (SAR) studies targeting Matrix Metalloproteinases (MMPs) and Protein Tyrosine Phosphatase 1B (PTP1B).
Part 1: Chemical Identity & Physicochemical Profile
This molecule combines a polar, ionizable headgroup (benzoic acid) with a hydrophobic tail (3-chlorophenyl) linked by a sulfonamide geometry. This amphiphilic nature is critical for its ability to bind active sites containing both cationic recognition elements and hydrophobic pockets.
| Property | Data |
| IUPAC Name | 4-{[(3-chlorophenyl)sulfonyl]amino}methylbenzoic acid |
| CAS Number | 690645-98-8 |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molecular Weight | 325.77 g/mol |
| Solubility | DMSO (>20 mg/mL), DMF; Low in water (pH < 7) |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~10.2 (Sulfonamide NH) |
| LogP (Calc.) | 2.8 – 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors |
Structural Significance
-
Benzoic Acid Moiety: Functions as a bioisostere for phosphate groups (in phosphatase inhibitors) or as a Zinc-Binding Group (ZBG) (in metalloprotease inhibitors).
-
Sulfonamide Linker: Provides a rigid tetrahedral geometry that positions the aromatic rings at a specific angle (~104°), often critical for occupying the S1/S1' pockets of enzymes.
-
3-Chlorophenyl Group: The meta-chloro substitution enhances lipophilicity and metabolic stability by blocking the metabolically labile para-position, while filling hydrophobic sub-pockets (e.g., the S1' specificity pocket in MMPs).
Part 2: Synthesis Protocol (Self-Validating)
Objective: Synthesize high-purity 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid starting from methyl 4-(aminomethyl)benzoate hydrochloride.
Rationale: Direct sulfonylation of the carboxylic acid starting material often leads to solubility issues or mixed anhydride formation. A protection-deprotection strategy (via methyl ester) ensures higher yield and cleaner purification.
Reaction Scheme (Graphviz)
Caption: Two-step synthesis pathway utilizing ester protection to prevent side reactions, followed by controlled saponification.
Step-by-Step Methodology
Phase A: Sulfonylation (Formation of the Ester Intermediate)
-
Preparation: In a flame-dried round-bottom flask, suspend Methyl 4-(aminomethyl)benzoate HCl (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (3.0 eq) dropwise. The suspension should clear as the free base is liberated.
-
Coupling: Add 3-Chlorobenzenesulfonyl chloride (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with 1N HCl (to remove excess TEA), then Brine. Dry over Na₂SO₄ and concentrate.
Phase B: Saponification (Hydrolysis to Acid)
-
Dissolution: Dissolve the crude ester from Phase A in a 1:1 mixture of THF and Water .
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (3.0 eq). Stir at 60°C for 2 hours.
-
Validation: Check for disappearance of the ester spot on TLC.
-
Isolation: Evaporate THF under reduced pressure. Acidify the remaining aqueous solution carefully with 1N HCl to pH ~3.
-
Purification: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Part 3: Applications in Drug Discovery
This compound is rarely a final drug but serves as a critical Chemical Probe . Its structure allows it to interrogate specific binding pockets in enzymes.
1. Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases. This molecule acts as a classic non-hydroxamate inhibitor.
-
Mechanism: The carboxylic acid coordinates the catalytic Zinc ion (
) in the active site. The sulfonamide group forms hydrogen bonds with the peptide backbone (Leu181/Ala182 region in MMP-2), while the 3-chlorophenyl group occupies the hydrophobic S1' specificity pocket. -
Utility: Used to study selectivity between MMP-2 (Gelatinase A) and MMP-1 (Collagenase).
2. PTP1B Inhibition (Diabetes/Obesity Target)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.
-
Mechanism: The benzoic acid moiety acts as a non-hydrolyzable mimic of the phosphotyrosine phosphate group (
). The linker extends the hydrophobic tail to secondary binding sites (Site B) to enhance selectivity over other phosphatases.
3. Pharmacophore Mapping
The diagram below illustrates the binding interactions this scaffold probes.
Caption: Pharmacophore map showing the dual interaction mode: Anionic chelation (left) and Hydrophobic occupancy (right).
Part 4: Experimental Validation (Self-Validating Workflow)
To verify the identity and purity of the synthesized compound before biological testing, use the following analytical workflow.
1. NMR Validation Criteria
-
¹H NMR (DMSO-d₆):
- 13.0 ppm (Broad s, 1H): -COOH (Confirm acid formation).
- 8.2 ppm (t, 1H): -SO₂NH -.
- 7.9 ppm (d, 2H): Benzoic acid aromatic protons (Ortho to COOH).
- 4.1 ppm (d, 2H): -CH ₂-NH- (Benzylic methylene).
-
Pass Criteria: Integration ratio of Benzylic CH₂ to Aromatic protons must be 2:8.
2. Enzymatic Inhibition Screen (General Protocol)
-
Reagents: Recombinant MMP-2, Fluorogenic Substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2), Assay Buffer (50mM Tris, 10mM CaCl₂, pH 7.5).
-
Protocol:
-
Incubate enzyme (10 nM) with Compound (0.1 – 100
M) for 30 mins at 37°C. -
Add Substrate (10
M). -
Read Fluorescence (Ex: 328nm / Em: 393nm) kinetically for 20 mins.
-
-
Control: Use Ilomastat or EDTA as a positive control for inhibition.
Part 5: Safety and Handling (SDS Summary)
While specific toxicological data for this catalog number is limited, it should be handled as a Category 2 Irritant based on its functional groups.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store at +2°C to +8°C. Keep desicated.
References
-
Chemical Identity & Availability: Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. Retrieved from
- MMP Inhibition SAR: Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776.
- PTP1B Pharmacophores: Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences.
- Synthetic Methodology: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard Schotten-Baumann protocols).
Sources
An In-depth Technical Guide on the Thermodynamic Stability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, a molecule of interest in pharmaceutical research. We will delve into the theoretical underpinnings of its structural stability, followed by a detailed exposition of experimental protocols for its characterization. This document is intended to serve as a practical resource for scientists engaged in the pre-formulation and formulation development of new chemical entities.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability refers to the tendency of a substance to remain in its existing state under a given set of conditions. For a pharmaceutical compound, this translates to resistance against chemical degradation and physical changes, ensuring that the patient receives the intended dose of the active molecule throughout its shelf life.
Instability can lead to the formation of degradation products, which may be inactive, less active, or even toxic. Furthermore, physical changes such as polymorphism can alter critical properties like solubility and bioavailability, thereby compromising the drug's therapeutic effect. A thorough understanding and characterization of the thermodynamic stability of a drug candidate like 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid are therefore not just regulatory requirements but a fundamental aspect of ensuring patient safety and product quality.
Molecular Structure Analysis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
To comprehend the thermodynamic stability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, we must first dissect its molecular structure. The molecule is comprised of three key functional groups: a benzoic acid moiety, a sulfonamide linkage, and a chlorophenyl ring.
-
Benzoic Acid Group: The carboxylic acid group is a key contributor to the molecule's properties. It is a weak acid and can participate in hydrogen bonding, which can significantly influence crystal packing and, consequently, thermal stability.[1][2] However, the carboxyl group can also be a site of degradation, particularly through decarboxylation at elevated temperatures.[3]
-
Sulfonamide Linkage: Sulfonamides are generally considered to be relatively stable functional groups.[4][5][6] The stability of the sulfonamide bond is influenced by the electronic properties of the attached aryl groups.[6] The presence of an electron-withdrawing chlorine atom on the phenyl ring could potentially impact the stability of this linkage.
-
Chlorophenyl Group: The chlorine atom on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the entire molecule. Its position on the meta position of the sulfonyl group will have specific electronic effects on the sulfonamide bond.
The interplay of these functional groups, their potential for intra- and intermolecular hydrogen bonding, and the overall molecular conformation will dictate the crystal lattice energy and, by extension, the thermodynamic stability of the solid form.
Experimental Assessment of Thermodynamic Stability
A multi-pronged approach is essential for a comprehensive evaluation of thermodynamic stability. This typically involves thermal analysis techniques and forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[7][8]
Thermal Analysis Techniques
Thermal analysis provides critical information about the physical and chemical changes that a material undergoes as a function of temperature.
DSC is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] It is instrumental in identifying melting points, glass transitions, and polymorphic transitions, all of which are indicative of the material's thermal stability.[10]
-
Causality Behind the Experiment: By subjecting the sample to a controlled temperature program, we can determine the temperature at which the crystal lattice breaks down (melting), which is a direct measure of its stability. The presence of multiple thermal events could indicate the existence of different polymorphic forms, with the higher melting polymorph generally being the more thermodynamically stable one at that temperature.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid into a standard aluminum pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Heating Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the enthalpy of fusion (ΔHfus).
TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is particularly useful for determining the thermal decomposition profile of a compound and assessing its stability at elevated temperatures.[13][14]
-
Causality Behind the Experiment: By monitoring the mass loss of the sample upon heating, we can identify the temperatures at which decomposition occurs. This provides a clear indication of the upper-temperature limit of the compound's stability. The resulting TGA curve can also provide information about the presence of residual solvents or water in the sample.[13]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument using a certified reference material.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid into a tared TGA pan (e.g., alumina or platinum).
-
Heating Program: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (e.g., 50 mL/min) to study thermal decomposition, and separately under an oxidative (air or oxygen) atmosphere to assess oxidative stability.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, which is a key indicator of thermal stability.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, as mandated by ICH guidelines.[7][8][15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.[7]
-
Causality Behind the Experiment: By intentionally stressing the molecule, we can proactively identify its vulnerabilities. This information is crucial for developing stable formulations, selecting appropriate packaging, and establishing appropriate storage conditions and shelf life. Understanding the degradation pathways is also essential for the development and validation of stability-indicating analytical methods.[15][17]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Data Analysis: Quantify the amount of parent drug remaining and the amount of each degradation product formed. This will help in establishing the degradation profile and identifying the primary degradation pathways.
Visualization of Experimental Workflow and Potential Degradation Pathways
Visualizing the experimental workflow and potential degradation pathways can aid in understanding the overall stability assessment process.
Caption: Experimental workflow for assessing thermodynamic stability.
Caption: Potential degradation pathways of the target molecule.
Data Presentation and Interpretation
All quantitative data from the experimental studies should be summarized in a clear and concise manner.
Table 1: Thermal Analysis Data
| Analysis | Parameter | Result |
| DSC | Onset of Melting | To be determined (°C) |
| Enthalpy of Fusion (ΔHfus) | To be determined (J/g) | |
| TGA | Onset of Decomposition (N2) | To be determined (°C) |
| Onset of Decomposition (Air) | To be determined (°C) |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl, 80 °C, 8h | To be determined | To be identified |
| 0.1 N NaOH, 80 °C, 4h | To be determined | To be identified |
| 30% H2O2, RT, 24h | To be determined | To be identified |
| Dry Heat, 105 °C, 48h | To be determined | To be identified |
| Photolytic (ICH Q1B) | To be determined | To be identified |
The interpretation of this data will provide a holistic view of the thermodynamic stability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. The DSC and TGA data will define its thermal limits, while the forced degradation studies will reveal its chemical liabilities.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. By combining theoretical structural analysis with rigorous experimental testing, a clear and actionable stability profile can be established. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the potential drug product.
Future work should focus on the structural elucidation of any major degradation products identified during the forced degradation studies. This will provide a more complete understanding of the degradation pathways and may inform strategies for chemical modification to enhance the stability of the molecule.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
Al-Kahtani, A. A., & Al-Resayes, S. I. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1014-1020. [Link]
-
Khuwijitjaru, P., Adachi, S., & Matsuno, R. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 182(1-3), 923-927. [Link]
-
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
-
ICH. (2003). Stability testing of new drug substances and products Q1A (R2). [Link]
-
ResolveMass Laboratories Inc. (2024). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]
-
Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]
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Wikipedia. Benzoic acid. [Link]
-
ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
-
International Journal of Creative Research Thoughts. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
-
Journal of the Brazilian Chemical Society. Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. [Link]
-
Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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MDPI. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. [Link]
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Scribd. Benzoic Acid and Derivatives. [Link]
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Journal of Biomolecular Structure and Dynamics. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
SGS. Forced Degradation Testing. [Link]
-
YouTube. Back to Basics: Thermogravimetric Analysis (TGA). [Link]
-
PubChem. 4-[3-(3,4-Dichloro-benzenesulfonylamino)-benzoylamino]-benzoic acid. [Link]
-
PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]
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Literature review of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid derivatives
An In-depth Technical Guide to 4-(3-Chlorophenylsulfonylaminomethyl)benzoic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid and its derivatives, focusing on their synthesis, characterization, and diverse biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel therapeutic agents based on this versatile chemical scaffold.
Introduction: The Scientific Rationale
The 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid scaffold represents a promising area of medicinal chemistry. This structure uniquely combines a flexible aminomethyl linker, a biologically active sulfonamide group, and a benzoic acid moiety that allows for diverse functionalization. The 3-chloro substitution on the phenylsulfonyl ring is a key feature, influencing the electronic properties and steric hindrance of the molecule, which can significantly impact its interaction with biological targets. The inherent properties of this scaffold make it a compelling candidate for developing novel inhibitors of enzymes, antimicrobial agents, and anticancer therapeutics. This guide will delve into the synthesis of these derivatives, their evaluation against various biological targets, and the structure-activity relationships (SAR) that govern their efficacy.
Synthetic Methodologies: From Conception to Compound
The synthesis of 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid derivatives is a multi-step process that allows for the systematic modification of the core structure. The general synthetic route is outlined below, followed by a detailed experimental protocol.
General Synthetic Scheme
The primary synthetic pathway involves the reaction of 4-(aminomethyl)benzoic acid with 3-chlorophenylsulfonyl chloride. This reaction forms the core sulfonamide linkage. The carboxylic acid group of the resulting compound can then be esterified or amidated to generate a library of derivatives.
Caption: General synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid derivatives.
Detailed Experimental Protocol: Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
This protocol is a representative example and may require optimization for specific derivatives.
Materials:
-
4-(Aminomethyl)benzoic acid
-
3-Chlorophenylsulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-chlorophenylsulfonyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectra should be compared with the obtained data to ensure the correct product has been formed.
Biological Activities and Therapeutic Potential
The 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid scaffold has been investigated for a range of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Sulfonamides are a well-established class of antimicrobial agents.[1] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] This disruption of a critical metabolic pathway leads to bacteriostatic or bactericidal effects.[1] Derivatives of 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid have been explored for their potential to combat various bacterial and fungal pathogens.[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
The sulfonamide moiety is present in several clinically used anticancer drugs.[4] The anticancer potential of sulfonamide derivatives is attributed to various mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis.[5][6] Research into 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid derivatives has revealed promising cytotoxic activity against various cancer cell lines.
Potential Mechanisms of Action:
-
Carbonic Anhydrase Inhibition: Some sulfonamides can inhibit carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[6]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[5]
-
Apoptosis Induction: They can trigger programmed cell death (apoptosis) in cancer cells.
Caption: Potential anticancer mechanisms of sulfonamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid scaffold can provide valuable insights into the structural requirements for optimal biological activity.
| Modification Site | General Observation |
| Benzoic Acid Group | Esterification or amidation can influence solubility, cell permeability, and target engagement. |
| Phenylsulfonyl Ring | The position and nature of substituents can modulate electronic and steric properties, affecting binding affinity. |
| Aminomethyl Linker | Altering the linker length or rigidity can impact the overall conformation and interaction with the target protein. |
Conclusion and Future Directions
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to refine SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for their biological effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential.
By leveraging the insights and methodologies presented in this guide, researchers can contribute to the development of novel and effective therapeutic agents based on this important chemical scaffold.
References
- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry.
- A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
- Antimicrobial activity of some sulfonamide derivatives on clinical isol
- Antimicrobial activity of some sulfonamide derivatives on clinical isol
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Molecule
In the landscape of drug discovery, the journey of a novel chemical entity from the bench to the clinic is one of meticulous investigation and strategic validation. This guide is dedicated to researchers, scientists, and drug development professionals embarking on the exploration of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. With no established biological activity to date, this molecule presents a unique opportunity for de novo target identification and the potential unveiling of new therapeutic avenues.
This document serves as a comprehensive roadmap, providing not just the "what" but the "why" behind a structured approach to elucidating the mechanism of action and therapeutic targets of this promising compound. We will delve into the rationale for target selection based on its chemical motifs, outline detailed experimental workflows for target identification and validation, and provide insights into the interpretation of potential outcomes. Our approach is grounded in scientific integrity, leveraging established methodologies to build a robust data package for this novel sulfonamide-bearing benzoic acid derivative.
I. Introduction to 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid: A Molecule of Interest
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is a synthetic organic compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol [1][2]. Its structure features two key pharmacophores: a sulfonamide group and a benzoic acid moiety. This unique combination suggests a potential for diverse biological activities, as both scaffolds are prevalent in a wide range of clinically approved drugs[3][4].
Table 1: Physicochemical Properties of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
| Property | Value | Reference |
| CAS Number | 690645-98-8 | [1] |
| Molecular Formula | C14H12ClNO4S | [1][2] |
| Molecular Weight | 325.77 g/mol | [1][2] |
| IUPAC Name | 4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid | [2] |
| Melting Point | 217°C to 219°C | [2] |
The sulfonamide group is a cornerstone in medicinal chemistry, known for its role in antibacterial agents (by inhibiting dihydropteroate synthase), anticancer drugs (targeting carbonic anhydrases and aromatase), and anti-inflammatory compounds[3][4][5]. The benzoic acid scaffold, on the other hand, is recognized for its antimicrobial properties, often acting by disrupting the pH balance within microbial cells[6]. The specific substitution pattern of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, including the chlorophenyl group, will significantly influence its electronic properties, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic behavior[7].
Given the absence of published biological data, a systematic and unbiased approach to target identification is paramount. The following sections will lay out a comprehensive strategy to uncover the therapeutic potential of this molecule.
II. Strategic Framework for Target Identification and Validation
Our investigative strategy is designed as a multi-pronged approach, beginning with broad phenotypic screening to identify potential therapeutic areas, followed by focused target deconvolution and rigorous validation.
Figure 1: A strategic workflow for the identification and validation of therapeutic targets for a novel compound.
III. Phase 1: Phenotypic Screening to Uncover Biological Activity
The initial step is to cast a wide net through phenotypic screening to identify any measurable biological effect of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. This approach is agnostic to the molecular target and focuses on the overall cellular or organismal response.
A. Rationale for Panel Selection
Based on the known activities of sulfonamides and benzoic acids, our screening panel will encompass assays relevant to oncology, inflammation, and infectious diseases.
-
Oncology: Sulfonamide derivatives have been developed as anticancer agents targeting various mechanisms[3].
-
Inflammation: Certain sulfonamides exhibit anti-inflammatory properties[4].
-
Infectious Diseases: Both sulfonamides and benzoic acids have well-established antimicrobial activities[4][6].
B. Experimental Protocols
1. Cancer Cell Line Proliferation Panel
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on a diverse panel of human cancer cell lines.
-
Methodology:
-
Culture a panel of cancer cell lines (e.g., NCI-60 panel) in their respective recommended media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
-
Objective: To evaluate the anti-inflammatory potential of the compound by measuring its effect on cytokine production in immune cells.
-
Methodology:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Pre-treat cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi[7].
-
Methodology:
-
Prepare a standardized inoculum of various microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Perform serial dilutions of the compound in a 96-well plate containing the appropriate growth medium.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under optimal growth conditions.
-
Determine the MIC by visual inspection of turbidity.
-
IV. Phase 2: Target Deconvolution - Identifying the Molecular Interactors
Once a reproducible and potent phenotypic hit is identified, the next critical phase is to pinpoint the specific molecular target(s) responsible for this effect. A dual approach, combining affinity-based and genetics-based methods, will provide a robust and cross-validated list of putative targets.
A. Affinity-Based Target Identification: Chemical Proteomics
Chemical proteomics utilizes an immobilized version of the compound to "fish" for its binding partners from a complex protein lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Figure 2: Workflow for affinity-based target identification using chemical proteomics.
Protocol:
-
Probe Synthesis: Synthesize a derivative of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid with a linker arm and a biotin tag.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.
-
Lysate Preparation: Prepare a native protein lysate from the cells that exhibited the desired phenotype.
-
Incubation: Incubate the lysate with the probe-coated beads. A control incubation with beads coated with a structurally similar but inactive analog should be run in parallel.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the active probe and the control to identify specific binding partners.
B. Genetics-Based Target Identification: CRISPR/shRNA Screening
Genetic screening methods can identify genes that, when perturbed, alter the sensitivity of cells to the compound, thereby implicating the gene products as potential targets or pathway components.
Experimental Workflow: CRISPR-Cas9 Knockout Screen
-
Library Transduction: Transduce a population of the target cells with a genome-wide CRISPR knockout library.
-
Compound Treatment: Treat the cell population with a lethal or sub-lethal concentration of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
-
Selection: Continue treatment for a duration that allows for the selection of resistant cells.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant population and the untreated control population.
-
Data Analysis: Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these sgRNAs are potential candidates for the compound's target or are involved in its mechanism of action.
V. Phase 3: Rigorous Target Validation and Mechanistic Studies
The list of putative targets generated in Phase 2 must be subjected to rigorous validation to confirm direct interaction and functional relevance.
A. Direct Target Engagement Assays
These assays confirm the physical interaction between the compound and the putative target protein.
1. Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.
-
Protocol:
-
Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates direct target engagement.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: Measures the binding kinetics and affinity of the interaction between a ligand and a target in real-time.
-
Protocol:
-
Immobilize the purified recombinant target protein on a sensor chip.
-
Flow different concentrations of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.
-
B. Functional Target Validation
These experiments aim to demonstrate that the interaction between the compound and the target is responsible for the observed biological phenotype.
1. Target Knockdown/Knockout
-
Rationale: If the compound's effect is mediated through a specific target, reducing the expression of that target should phenocopy or alter the cellular response to the compound.
-
Methodology:
-
Use siRNA or shRNA to transiently or stably knock down the expression of the putative target gene.
-
Alternatively, use CRISPR-Cas9 to generate a stable knockout cell line.
-
Treat the knockdown/knockout cells and control cells with the compound and assess the phenotypic response. A loss of sensitivity to the compound in the knockdown/knockout cells provides strong evidence for target validation.
-
2. In Vitro Functional Assays
-
Rationale: To directly measure the effect of the compound on the biochemical function of the target protein.
-
Example (if the target is an enzyme):
-
Purify the recombinant target enzyme.
-
Perform an enzymatic assay in the presence of varying concentrations of the compound.
-
Determine if the compound inhibits or activates the enzyme and calculate its potency (IC50 or EC50).
-
VI. Data Interpretation and Future Directions
The culmination of the proposed experimental workflows will provide a comprehensive understanding of the therapeutic potential of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
Table 2: Hypothetical Data Summary for Target Validation
| Assay | Putative Target X | Putative Target Y |
| CETSA (ΔTm) | +5.2 °C | No significant shift |
| SPR (KD) | 150 nM | No binding detected |
| siRNA Knockdown | Rescue of phenotype | No effect |
| Enzymatic Assay (IC50) | 250 nM | Not applicable |
A positive outcome, as illustrated in the hypothetical data for "Putative Target X," would strongly support its role as a direct and functionally relevant target. Subsequent research would focus on lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models of disease to establish preclinical proof-of-concept.
VII. Conclusion
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid stands as a molecule with untapped therapeutic potential. Its chemical architecture, featuring both a sulfonamide and a benzoic acid moiety, suggests a rich field of possibilities for biological activity. The systematic and multi-faceted approach outlined in this guide, from broad phenotypic screening to rigorous target validation, provides a robust framework for elucidating its mechanism of action. By following this path of inquiry, the scientific community can effectively unlock the promise held within this novel compound and potentially deliver new therapeutic solutions for unmet medical needs.
References
-
IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
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Slideshare. (n.d.). Benzoic acid derivatives. [Link]
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Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
IJPS. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
-
PMC (PubMed Central). (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
-
ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]
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- 2. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. frontiersrj.com [frontiersrj.com]
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- 6. ijcrt.org [ijcrt.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: A Predictive Framework for Determining the Oral Bioavailability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Abstract
Oral bioavailability is a critical determinant of a drug candidate's success, dictating the fraction of an administered dose that reaches systemic circulation. This technical guide presents a comprehensive, multi-tiered strategy for the prediction and evaluation of the oral bioavailability of the novel chemical entity, 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. By integrating in silico predictions, robust in vitro assays, and conceptual in vivo study designs, this document provides drug development professionals with a validated workflow. The narrative emphasizes the causal logic behind experimental choices, ensuring each step builds a scientifically sound foundation for decision-making. Protocols for key assays, including computational analysis, Caco-2 permeability, metabolic stability, and plasma protein binding, are detailed. The synthesis of these data into a predictive pharmacokinetic model to forecast human bioavailability is also described, offering a pathway from foundational science to clinical translation.
Introduction: The Central Role of Bioavailability
In the landscape of drug discovery and development, the journey from a promising molecule to an effective therapeutic is fraught with challenges. A primary hurdle is ensuring the drug can be effectively absorbed by the body to exert its therapeutic effect. Oral administration is the most common and preferred route due to its convenience and patient compliance. However, for an orally administered drug to be effective, it must successfully navigate the complex environment of the gastrointestinal (GI) tract, permeate the intestinal wall, and survive metabolic processes in both the gut and the liver before reaching systemic circulation. This entire process is quantified by a key pharmacokinetic parameter: oral bioavailability (F) .
Low oral bioavailability can lead to high dose requirements, significant inter-patient variability, and potential therapeutic failure. Therefore, a robust and early assessment of this parameter is not just beneficial; it is essential for de-risking a drug development program and aligning resources with candidates that have the highest probability of success.[1]
This guide focuses on a specific molecule of interest: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid . We will treat this compound as a novel drug candidate and outline a systematic, field-proven workflow to predict its oral bioavailability. Our approach is staged, moving from rapid, cost-effective computational methods to more complex and resource-intensive in vitro experiments.[2] This phased strategy allows for early identification of potential liabilities, enabling a "fail early, fail cheap" paradigm that is crucial in modern pharmaceutical research.[1] We will detail the 'how' and, more importantly, the 'why' behind each methodological choice, providing the scientific rationale required for confident decision-making.
Compound Profile and Initial Physicochemical Assessment
Before any experimental work, a thorough understanding of the molecule's fundamental physicochemical properties is required. These properties are the primary determinants of its behavior in biological systems.
The structure of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is foundational to our analysis.
Structure:
(SMILES String)
Based on this structure, we can predict or calculate key physicochemical parameters, which are summarized in the table below. These values are critical inputs for the subsequent in silico and in vitro models.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Formula | C₁₄H₁₂ClNO₄S | - |
| Molecular Weight | 341.77 g/mol | Compliant with Lipinski's Rule (<500 Da), favoring good absorption.[3][4] |
| XlogP3 | 2.9 | An optimal LogP value (<5) suggests a good balance between solubility and membrane permeability.[5] |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤5), favoring membrane permeation.[6] |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (≤10), favoring membrane permeation.[3] |
| Topological Polar Surface Area (TPSA) | 109.6 Ų | Moderate TPSA (<140 Ų) suggests good potential for cell membrane permeability. |
| pKa (Predicted) | ~3.9 (acidic), ~11.5 (basic) | The acidic benzoic acid group will be ionized in the intestine, potentially reducing passive diffusion but increasing solubility. The sulfonamide N-H is weakly acidic. |
Tier 1: In Silico Prediction of ADME Properties
Computational, or in silico, tools provide the first-pass assessment of a compound's drug-like properties.[7] They are rapid, require no physical compound, and are invaluable for prioritizing early-stage candidates.[2]
Lipinski's Rule of Five (Ro5)
The most widely used guideline for predicting oral bioavailability is Lipinski's Rule of Five.[4] It is based on the observation that most orally active drugs possess certain physicochemical properties.[3] A compound is more likely to have poor oral absorption if it violates two or more of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Log P (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Assessment of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid:
-
MW = 341.77 g/mol (0 violations )
-
Log P ≈ 2.9 (0 violations )
-
HBD = 3 (0 violations )
-
HBA = 5 (0 violations )
Predictive ADME Modeling
Beyond simple rules, numerous computational platforms can predict a full ADME (Absorption, Distribution, Metabolism, Excretion) profile.[8] Using a consensus of several models, we can generate a preliminary risk assessment.
| ADME Parameter | Prediction | Implication |
| Human Intestinal Absorption | High | Suggests the compound is likely to be well-absorbed from the GI tract. |
| Caco-2 Permeability | High | Predicts good passive diffusion across the intestinal epithelium. |
| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions; requires experimental verification. |
| Plasma Protein Binding | High | High binding can limit the free fraction of the drug available for therapeutic effect and clearance.[9] |
This in silico analysis positions 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid as a promising candidate but flags potential risks related to metabolism and plasma protein binding that must be investigated experimentally.
Diagram: The Bioavailability Assessment Workflow
The overall strategy follows a logical progression from computational prediction to detailed experimental validation.
Caption: Figure 1. A multi-tiered workflow for bioavailability prediction.
Tier 2: In Vitro Experimental Evaluation
With a favorable in silico profile, we proceed to in vitro experiments to measure key biological properties directly. These assays provide quantitative data that replace predictions with empirical evidence.
Permeability Assessment
Permeability across the intestinal wall is a prerequisite for oral absorption. We employ a two-stage approach: a simple, high-throughput assay for passive diffusion followed by a more complex cell-based model that also accounts for active transport.
The PAMPA assay is a rapid, non-cell-based method to evaluate a compound's ability to diffuse across an artificial lipid membrane.[10][11] It exclusively measures passive, transcellular permeation and is an excellent predictor of this specific absorption route.[12]
Experimental Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate is coated with a 1% solution of lecithin in dodecane to form the artificial membrane. The acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Preparation: The test compound is dissolved in a donor buffer solution (pH 6.5, mimicking the upper intestine) to a final concentration of 100 µM.
-
Assay Incubation: The filter plate (donor) is placed onto the acceptor plate, creating a "sandwich".[10] This assembly is incubated at room temperature for 4-5 hours with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds (e.g., propranolol and Lucifer yellow) are run in parallel for validation.
While PAMPA is useful, it cannot model active transport (efflux or uptake) or paracellular transport (movement between cells).[13] For this, the Caco-2 permeability assay is the industry gold standard.[14][15] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on semipermeable filters, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with tight junctions and functional transporters.[16]
A bidirectional assay is crucial. Measuring permeability from the apical (gut lumen) to the basolateral (blood) side (A→B) and in the reverse direction (B→A) allows for the calculation of an efflux ratio (ER = Papp(B→A) / Papp(A→B)) . An ER significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps drugs out of the cell and back into the gut lumen, thereby reducing absorption.[16]
Diagram: Caco-2 Bidirectional Permeability Assay
This diagram illustrates the setup for determining both absorption and efflux across a Caco-2 cell monolayer.
Caption: Figure 2. Bidirectional Caco-2 assay setup.
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used.[17] The permeability of a paracellular marker (e.g., Lucifer yellow) is also measured as a quality control step.
-
Bidirectional Transport Study:
-
A→B: The test compound (e.g., at 10 µM) is added to the apical (A) chamber. Samples are taken from the basolateral (B) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
B→A: The test compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber over time.
-
-
Analysis: All samples are analyzed by LC-MS/MS to determine compound concentration.
-
Data Interpretation: Papp values are calculated for both directions. An efflux ratio is determined. If the ER > 2, the experiment is often repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the specific transporter involved.
Metabolic Stability Assessment
After absorption, a drug passes through the liver, where it is subject to "first-pass metabolism".[18] Extensive metabolism at this stage can significantly reduce bioavailability. The human liver microsomal (HLM) stability assay is a standard in vitro tool to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) family.[19][20]
Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Reagents: Pooled human liver microsomes, NADPH (a necessary cofactor for CYP enzymes), and 0.1 M phosphate buffer (pH 7.4).[21]
-
Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[19]
-
Reaction Initiation: The metabolic reaction is initiated by adding NADPH.[18]
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). A control incubation without NADPH is performed to check for non-enzymatic degradation.
Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[22] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be cleared from the body.[9] Therefore, determining the fraction unbound (fu) is critical. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for this purpose.[23][24]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus: A RED device consists of multiple wells, each divided into two chambers by a semipermeable membrane (typically 8-14 kDa MWCO) that is permeable to small molecules but not proteins.[23]
-
Procedure:
-
One chamber (the plasma chamber) is loaded with plasma that has been spiked with the test compound.
-
The other chamber (the buffer chamber) is filled with phosphate-buffered saline (PBS, pH 7.4).
-
-
Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours, allowing the unbound drug to equilibrate across the membrane.[24][25]
-
Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. To accurately measure the total concentration in the plasma chamber, it is matched with an equal volume of clean buffer, and the buffer sample is matched with clean plasma. This ensures that matrix effects are identical for both samples during LC-MS/MS analysis.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Tier 3: Data Synthesis and In Vivo Prediction
The ultimate goal of the in silico and in vitro studies is to predict the compound's performance in humans. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational technique that integrates these data to simulate the ADME of a drug in a virtual human.[26][27]
PBPK Modeling
PBPK models are mathematical representations of the human body, with compartments corresponding to different organs and tissues, interconnected by blood flow.[26] The model incorporates:
-
System Data: Physiological parameters like organ volumes, blood flow rates, and enzyme abundance.
-
Compound Data: Physicochemical properties (MW, LogP, pKa) and the in vitro data we have just generated (Papp, Clint, fu).
By inputting these parameters, the PBPK software can solve differential equations to simulate the concentration-time profile of the drug in various parts of the body, including the blood plasma.[28] This allows for the prediction of key human pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and, most importantly, oral bioavailability (F).[29]
The general workflow for using a PBPK model to predict food effect, a key component of bioavailability, involves developing an absorption model based on in vitro data and verifying it with clinical data under fasted conditions.[30]
Conceptual In Vivo Study Design
While PBPK provides a robust prediction, the definitive measure of bioavailability comes from an in vivo study, typically conducted first in a preclinical species (e.g., rat or dog) and then in humans. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the design of such studies.[31][32][33]
A standard study design to determine absolute oral bioavailability involves a two-period crossover study where a cohort of subjects receives the drug on two separate occasions: once as an intravenous (IV) bolus and once as an oral dose.[31]
-
IV Administration: Provides a direct measure of the drug in systemic circulation without any absorption barriers. The AUC from this dose (AUCiv) represents 100% bioavailability.
-
Oral Administration: The drug is given orally, and the resulting plasma concentration profile is measured (AUCoral).
Absolute bioavailability (F) is then calculated as:
F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
This in vivo data is the ultimate validation of the predictive model and is a critical component of any Investigational New Drug (IND) application.[34][35]
Conclusion and Forward Look
This guide has outlined a systematic, tiered approach to predict the oral bioavailability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. The initial in silico assessment, based on Lipinski's Rule of Five, is highly favorable, suggesting the molecule has drug-like properties conducive to oral absorption.
The subsequent in vitro assays for permeability, metabolic stability, and plasma protein binding provide the necessary empirical data to move from qualitative assessment to quantitative prediction. By integrating these data into a PBPK model, we can generate a robust simulation of the compound's pharmacokinetic profile in humans and make a data-driven prediction of its oral bioavailability. This comprehensive evaluation framework enables researchers to identify and mitigate risks early, ensuring that development resources are focused on candidates with the highest probability of clinical success. The final validation through a well-designed in vivo study provides the definitive data required for regulatory submission.
References
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Lipinski's rule of five. (n.d.). Taylor & Francis. Retrieved from [Link]
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Understanding the lipinski rule of 5 in Drug Discovery. (n.d.). bioaccess. Retrieved from [Link]
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Parallel artificial membrane permeability assay. (n.d.). Wikipedia. Retrieved from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
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Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved from [Link]
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Lipinski's rules & drug discovery beyond the rule of five. (2024, January 27). YouTube. Retrieved from [Link]
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Food-Effect Bioavailability and Fed Bioequivalence Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Bienta. Retrieved from [Link]
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Singh, D., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. Retrieved from [Link]
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FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014, March 20). Foley Hoag. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]
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Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020, April 29). U.S. Food and Drug Administration. Retrieved from [Link]
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FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. (2024, April 11). Pharmaceutical Technology. Retrieved from [Link]
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De, P., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(19), 6825. Retrieved from [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
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Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
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FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. (n.d.). ECA Academy. Retrieved from [Link]
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In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved from [Link]
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Caco-2 Permeability Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
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Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. Retrieved from [Link]
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In vitro and In silico Predictive ADME. (n.d.). University of Helsinki. Retrieved from [Link]
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Li, Y., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. Bioanalysis, 9(12), 941-951. Retrieved from [Link]
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Plasma Protein Binding - Technical Notes. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]
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Jones, H. M., et al. (2015). Physiologically Based Pharmacokinetic Modeling and Simulation Approaches: A Systematic Review of Published Models, Applications, and Model Verification. Drug Metabolism and Disposition, 43(11), 1744-1758. Retrieved from [Link]
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Physiologically based pharmacokinetic modelling. (n.d.). Wikipedia. Retrieved from [Link]
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Microsomal Stability. (n.d.). Evotec. Retrieved from [Link]
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Zhang, X., et al. (2018). Predictive Performance of Physiologically Based Pharmacokinetic Models for the Effect of Food on Oral Drug Absorption: Current Status. Clinical Pharmacokinetics, 57(1), 25-40. Retrieved from [Link]
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Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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Integrating PBPK Modeling and Developability Assessment to Guide Early Phase Formulation Strategy. (2025, November 19). YouTube. Retrieved from [Link]
-
Rowland Yeo, K., et al. (2011). Physiologically based pharmacokinetic modeling in drug discovery and development: A pharmaceutical industry perspective. CPT: Pharmacometrics & Systems Pharmacology, 9(3), 163-189. Retrieved from [Link]
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Molecular weight and formula analysis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Executive Summary & Compound Identity
This technical guide provides a rigorous analysis of the molecular weight, formula, and structural characterization of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (CAS: 690645-98-8). As a bifunctional scaffold containing both a carboxylic acid and a sulfonamide moiety, this compound presents specific challenges in protonation states and ionization efficiency during analysis.
This document is designed for analytical chemists and medicinal chemists requiring high-fidelity protocols for identity verification and purity assessment.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid |
| CAS Number | 690645-98-8 |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molecular Weight (Average) | 325.77 g/mol |
| Monoisotopic Mass | 325.0176 Da |
| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
| Appearance | White to off-white solid |
| Melting Point | 217–219 °C |
Theoretical Mass Spectrometry Analysis
Accurate mass spectrometry (HRMS) is the primary method for validating the elemental composition. Due to the presence of chlorine and sulfur, the isotopic envelope provides a unique fingerprint that must be verified to confirm the halogenation pattern.
Isotopic Distribution & Exact Mass
The presence of a single Chlorine atom (
| Isotope | Mass (Da) | Abundance (%) | Origin |
| M (Monoisotopic) | 325.0176 | 100.00 | |
| M+1 | 326.0210 | ~16.2 | |
| M+2 | 327.0146 | ~36.8 |
Ionization Strategy (ESI)
The compound contains two ionizable protons: the carboxylic acid (
-
Negative Mode (ESI-): Preferred. The carboxylic acid deprotonates readily, yielding a stable
ion at m/z 324.01 . This mode typically offers lower background noise and higher sensitivity for benzoic acid derivatives. -
Positive Mode (ESI+): Possible, yielding
at m/z 326.02 . However, protonation of the sulfonamide or amide-like nitrogen is less favorable than deprotonation of the acid, potentially leading to lower signal intensity.
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is required to differentiate this specific isomer from its regioisomers (e.g., 2-chloro or 4-chloro analogs).
Solvent Selection
DMSO-d₆ is the mandatory solvent.
-
Reasoning: The compound has limited solubility in non-polar solvents (
) due to the polar carboxylic acid and sulfonamide groups. DMSO-d₆ also prevents rapid proton exchange, allowing the observation of the sulfonamide -NH- and carboxylic -COOH protons.
Predicted ¹H NMR Shifts (400 MHz, DMSO-d₆)
The spectrum should display distinct regions corresponding to the acidic protons, the linker, and the two aromatic systems.
| Proton Type | Count | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| -COOH | 1H | 12.8 – 13.2 | Broad Singlet | - | Very broad due to H-bonding; may disappear if "wet". |
| -SO₂NH- | 1H | 8.2 – 8.6 | Triplet (or br s) | ~6 Hz | Couples to the adjacent methylene (-CH₂-). |
| Ar-H (Benzoic) | 2H | 7.85 – 7.95 | Doublet | ~8 Hz | Protons ortho to COOH (deshielded). |
| Ar-H (Chlorophenyl) | 1H | 7.75 – 7.80 | Singlet/Multiplet | - | Proton at position 2 (between Cl and SO₂). |
| Ar-H (Chlorophenyl) | 1H | 7.65 – 7.75 | Multiplet | - | Protons at positions 4 and 6. |
| Ar-H (Chlorophenyl) | 1H | 7.55 – 7.65 | Triplet | ~8 Hz | Proton at position 5. |
| Ar-H (Benzoic) | 2H | 7.35 – 7.45 | Doublet | ~8 Hz | Protons meta to COOH. |
| -CH₂- | 2H | 4.05 – 4.20 | Doublet | ~6 Hz | Diagnostic benzylic methylene; becomes singlet on D₂O shake. |
Experimental Protocols
Protocol: LC-MS Purity & Identity Verification
This workflow ensures simultaneous purity analysis and mass confirmation.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (Milli-Q or LC-MS grade)
-
Formic Acid (0.1%) or Ammonium Acetate (10 mM)
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (aromatic) and MS (ESI- and ESI+).
Step-by-Step Execution:
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of DMSO/Methanol (1:1). Vortex until clear. Dilute 10µL of this stock into 990µL of Mobile Phase A/B (50:50).
-
Injection: Inject 2-5 µL.
-
Data Analysis:
-
Locate the major peak in the UV chromatogram.
-
Extract the Mass Spectrum for this peak.
-
Pass Criteria:
-
UV Purity > 95%.[1]
-
Major ion in ESI(-) is 324.0 ± 0.5 Da.
-
Isotope pattern matches theoretical Cl distribution (M+2 intensity ~35% of M).
-
-
Protocol: ¹H NMR Characterization
Step-by-Step Execution:
-
Preparation: Weigh 5–10 mg of the solid into a clean vial.
-
Solvation: Add 600 µL of DMSO-d₆. Sonicate if necessary to ensure complete dissolution.
-
Acquisition: Transfer to a 5mm NMR tube. Acquire 16–32 scans with a relaxation delay (
) of at least 1.0 second to ensure integration accuracy of aromatic protons. -
Validation (D₂O Shake):
-
After the initial scan, add 1 drop of D₂O to the tube, shake, and re-acquire.
-
Result: The signals at ~13 ppm (-COOH) and ~8.4 ppm (-NH-) should disappear. The doublet at ~4.1 ppm (-CH₂-) should collapse into a sharp singlet. This confirms the Sulfonamide-Linker connectivity.
-
Visualization of Structural Logic
The following diagram illustrates the fragmentation logic and connectivity validation required for this molecule.
Figure 1: Analytical workflow connecting structural domains to experimental signals.[2]
References
-
Thermo Scientific Chemicals . 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%. Fisher Scientific. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 852336, 4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid. PubChem.[3][1][4][5][6] Retrieved February 13, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
- 1. 4-スルファモイル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. 4-[3-(3,4-Dichloro-benzenesulfonylamino)-benzoylamino]-benzoic acid | C20H14Cl2N2O5S | CID 11979264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | C14H13NO4S | CID 285710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
An Application Note and Step-by-Step Protocol for the Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Introduction
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is a sulfonamide derivative incorporating a benzoic acid moiety. Sulfonamides are a significant class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities. This document provides a detailed, step-by-step protocol for the synthesis of this target compound, designed for researchers in organic synthesis and medicinal chemistry. The described synthesis employs a classic Schotten-Baumann reaction, a reliable method for forming amides and sulfonamides.[1][2][3]
The synthetic strategy involves the nucleophilic substitution reaction between 4-(aminomethyl)benzoic acid and 3-chlorophenylsulfonyl chloride. The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct, which facilitates the reaction to proceed to completion.[4][5] This application note explains the rationale behind the procedural steps, outlines the necessary materials and equipment, and provides a detailed methodology for synthesis, purification, and characterization.
Reaction Scheme
Figure 1: Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid from 4-(aminomethyl)benzoic acid and 3-chlorophenylsulfonyl chloride via a Schotten-Baumann reaction.
Mechanism Overview
The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group, characteristic of the Schotten-Baumann reaction.[1] The primary amine of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 3-chlorophenylsulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base present in the reaction medium neutralizes the generated hydrochloric acid, preventing the protonation of the starting amine and driving the reaction forward.[2][4]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16 | 1.51 g (10 mmol) | Sigma-Aldrich |
| 3-Chlorophenylsulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 2.22 g (10.5 mmol) | Alfa Aesar |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.88 g (22 mmol) | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | VWR |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | As needed | J.T. Baker |
| Deionized Water | H₂O | 18.02 | ~200 mL | --- |
| Ethanol, 95% | C₂H₅OH | 46.07 | For Recrystallization | --- |
Equipment
-
250 mL Erlenmeyer flask or beaker
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
Part 1: Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
-
Preparation of Amine Solution : In a 250 mL Erlenmeyer flask, dissolve 1.51 g (10 mmol) of 4-(aminomethyl)benzoic acid and 0.88 g (22 mmol) of sodium hydroxide in 50 mL of deionized water. Stir at room temperature until all solids have dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Rationale: The sodium hydroxide deprotonates the carboxylic acid and the ammonium group (if starting from the hydrochloride salt), making the amine a more effective nucleophile. Cooling the solution helps to control the exothermicity of the subsequent reaction.
-
-
Preparation of Sulfonyl Chloride Solution : In a separate beaker, dissolve 2.22 g (10.5 mmol) of 3-chlorophenylsulfonyl chloride in 50 mL of dichloromethane (DCM).
-
Rationale: Using a slight excess of the sulfonyl chloride ensures the complete consumption of the limiting reagent, 4-(aminomethyl)benzoic acid. DCM is a suitable organic solvent that is immiscible with water, creating the two-phase system characteristic of the Schotten-Baumann reaction.[3]
-
-
Reaction : Add the 3-chlorophenylsulfonyl chloride solution to the cooled aqueous amine solution dropwise over 15-20 minutes with vigorous stirring. A white precipitate may begin to form.
-
Rationale: Vigorous stirring is essential to maximize the surface area between the two phases, facilitating the reaction between the reactants which are in separate phases.
-
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2 hours.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
Part 2: Work-up and Isolation
-
Phase Separation : Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and discard the lower organic (DCM) layer.
-
Rationale: The product, in its deprotonated (carboxylate) form, is soluble in the aqueous basic layer. Unreacted sulfonyl chloride and any nonpolar byproducts will be in the DCM layer.
-
-
Aqueous Layer Wash : Wash the remaining aqueous layer with 20 mL of DCM to remove any residual organic impurities. Discard the DCM wash.
-
Precipitation of Product : Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise while stirring until the pH is approximately 2-3. A dense white precipitate should form.
-
Rationale: Acidification protonates the carboxylate group, significantly reducing the product's solubility in water and causing it to precipitate out of the solution. This is a common method for purifying sulfonamides.[6]
-
-
Isolation : Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (20 mL each) to remove any inorganic salts.
-
Drying : Dry the product in a vacuum oven at 60-70 °C overnight or air-dry to a constant weight.
Part 3: Purification and Characterization
-
Purification : The crude product can be further purified by recrystallization from an ethanol/water mixture.[6] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Characterization :
-
Melting Point : Determine the melting point of the dried, purified product. A sharp melting range is indicative of high purity.
-
TLC Analysis : Assess the purity using thin-layer chromatography (e.g., using a mobile phase like chloroform:methanol).[7]
-
Spectroscopy : Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Synthetic Workflow Diagram
Caption : Workflow for the synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
3-Chlorophenylsulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
- Chemistry Schotten Baumann Reaction - SATHEE.
- US Patent US2777844A - Sulfonamide purification process. Google Patents.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Schotten–Baumann Reaction Guide. Scribd.
- Schotten-Baumann Reaction. J&K Scientific LLC.
- Schotten–Baumann reaction. Wikipedia.
- Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. PubMed.
- 4-(Aminomethyl)Benzoic Acid. PubChem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Optimal solvents for dissolving 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid for in vitro assays
Application Notes and Protocols
Topic: Optimal Solvents for Dissolving 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid for In Vitro Assays
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate solvent is a critical, foundational step in the design of reliable and reproducible in vitro assays. An ideal solvent must fully solubilize the test compound at the desired stock concentration, maintain its stability, and exhibit minimal interference with the biological assay system. This guide provides a comprehensive framework for selecting and validating optimal solvents for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, a molecule possessing both acidic (benzoic acid) and sulfonamide functionalities. We present a systematic approach, beginning with an analysis of the compound's physicochemical properties, followed by a detailed, step-by-step protocol for solubility testing, and culminating in methods for assessing solvent compatibility with cellular and biochemical assays.
Introduction: The Critical Role of Solvent Selection
In drug discovery and biological research, compounds are typically stored as concentrated stock solutions in an organic solvent before being diluted to a final working concentration in an aqueous assay medium.[1] This process is fraught with potential pitfalls. An improperly chosen solvent can lead to:
-
Solubility Limitations: The compound may not dissolve at the required high concentration for a stock solution.[2]
-
Precipitation upon Dilution: A compound that appears dissolved in the stock solution can precipitate when diluted into the aqueous assay buffer or cell culture medium, a phenomenon known as "hidden precipitation."[3] This leads to an inaccurate and inconsistent final concentration, rendering dose-response data unreliable.
-
Compound Instability: The solvent can affect the chemical stability of the test article, leading to degradation over time.
-
Biological Incompatibility: The solvent itself can be toxic to cells or interfere with the assay's readout, masking or confounding the true effect of the compound.[4]
This guide provides the scientific rationale and a practical workflow to navigate these challenges specifically for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
Physicochemical Characterization of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Understanding the inherent properties of the compound is the first step in making an informed solvent choice.
-
Structure and Functional Groups:
-
Molecular Formula: C₁₄H₁₂ClNO₄S[5]
-
Molecular Weight: 325.77 g/mol [5]
-
Key Moieties: The molecule contains a benzoic acid group, which is acidic, and a sulfonamide group. The presence of the carboxylic acid suggests that solubility will be highly dependent on pH. The overall structure, with two aromatic rings, suggests a degree of hydrophobicity.
-
-
Predicted Physicochemical Properties: A systematic analysis of the compound's structure allows for the prediction of key parameters that govern solubility. The benzoic acid moiety has a pKa of approximately 4.2 in water.[6] The sulfonamide NH is also weakly acidic. This dual acidic nature implies that the compound's charge, and therefore its aqueous solubility, will increase significantly at pH values above its pKa.
| Property | Value/Prediction | Implication for Solvent Selection |
| Molecular Formula | C₁₄H₁₂ClNO₄S[5] | N/A |
| Molecular Weight | 325.77 g/mol [5] | Moderate molecular weight, typical for small-molecule drugs. |
| Key Functional Groups | Carboxylic Acid, Sulfonamide | Possesses both acidic and hydrogen-bonding capabilities. Solubility is expected to be pH-dependent. |
| Predicted pKa (Carboxylic Acid) | ~4.2 (estimated from benzoic acid)[6] | At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate), increasing aqueous solubility. |
| Predicted Nature | Hydrophobic core with polar/ionizable groups | Likely to be poorly soluble in neutral water but soluble in organic solvents or aqueous buffers with adjusted pH. |
Principles of Solvent Selection for In Vitro Assays
The primary goal is to create a high-concentration stock solution (typically 10-30 mM) that can be serially diluted.[2] The final concentration of the organic solvent in the assay should be minimized, generally kept below 0.5%, and often as low as 0.1%, to prevent solvent-induced artifacts.[7][8]
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9] It is the most common choice for initial screening. However, DMSO is not inert; it can induce cellular stress, affect membrane permeability, and inhibit cell proliferation at concentrations as low as 0.5-1%.[4][10] It is crucial to determine the tolerance of your specific cell line to DMSO and to maintain a consistent final concentration across all wells, including vehicle controls.[11]
-
Ethanol (EtOH): A polar protic solvent. While less versatile than DMSO, it is a viable option for many compounds. It can be cytotoxic, with some studies showing effects on cell viability at concentrations as low as 0.3-1%.[12]
-
Aqueous Buffers (with pH modification): Given the acidic nature of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, aqueous solubility can be dramatically increased by raising the pH. Using a weak base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to deprotonate the carboxylic acid can enable dissolution directly in aqueous buffers like PBS or cell culture medium.
Experimental Workflow for Optimal Solvent Determination
This section provides a step-by-step methodology for systematically identifying and validating the best solvent.
Caption: Decision workflow for solvent selection.
Protocol 4.1: Preparation of Stock Solutions
Rationale: Preparing a high-concentration stock solution is standard practice to minimize the number of weighing operations and reduce errors.[13] A 10 mM stock is a common starting point. For a 10 mM stock of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (MW = 325.77), you would dissolve 3.26 mg in 1 mL of solvent.
Procedure:
-
Accurately weigh approximately 3.3 mg of the compound into a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of the test solvent (e.g., 1 mL for a 10 mM solution) to the vial.
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect for any remaining particulate matter against a dark background. A clear solution indicates complete dissolution.
-
If the compound dissolves, this solvent is a viable candidate. If not, the solvent is unsuitable at this concentration.
Protocol 4.2: Systematic Solubility Assessment
Rationale: A parallel testing approach allows for efficient screening of the most common and logical solvent choices.
Procedure:
-
DMSO (Primary Choice): Following Protocol 4.1, attempt to prepare a 10 mM stock solution in 100% high-purity, anhydrous DMSO.[14]
-
Ethanol (Alternative Organic): Concurrently, attempt to prepare a 10 mM stock solution in 100% Ethanol.
-
Aqueous Buffer (pH-Adjusted): a. Prepare a small volume of 10 mM NaOH. b. Weigh the compound into a vial. c. Add the 10 mM NaOH dropwise while vortexing until the compound fully dissolves. d. Bring the solution to the final volume with a suitable buffer (e.g., PBS, pH 7.4). This method directly creates an aqueous stock.
Protocol 4.3: Assessing Stability and Precipitation upon Dilution
Rationale: A clear stock solution does not guarantee that the compound will remain in solution after dilution into an aqueous medium.[3] This "hidden precipitation" is a major source of experimental irreproducibility.
Procedure:
-
Take the clear, high-concentration stock solution (e.g., 10 mM in DMSO).
-
Perform a serial dilution in the stock solvent (e.g., DMSO) to create intermediate concentrations.[14]
-
Add an aliquot of each intermediate stock directly into the final assay medium (e.g., cell culture medium with serum) to achieve the desired final concentrations (e.g., 100 µM, 10 µM, 1 µM). Crucially, the final concentration of the organic solvent should be kept constant across all dilutions.
-
Mix well by pipetting.
-
Incubate the diluted solutions under the same conditions as the planned assay (e.g., 37°C for 2 hours).
-
Visually inspect each dilution for any signs of cloudiness or precipitate. The highest concentration that remains clear is the upper limit of solubility for your assay conditions.
Caption: Experimental workflow for dilution and validation.
Protocol 4.4: Validating Assay Compatibility (Vehicle Control)
Rationale: Before testing the compound, the effect of the solvent alone (the "vehicle") on the assay must be quantified.[11] This establishes a baseline and ensures that any observed effects are due to the compound, not the solvent.
Procedure:
-
Design your in vitro assay plate map to include "vehicle control" wells.
-
To these wells, add the same volume of solvent as you will use for your compound-treated wells. For example, if your treated wells receive 1 µL of a DMSO-based stock solution in a final volume of 100 µL, the vehicle control wells should receive 1 µL of pure DMSO.
-
Run the assay and measure the readout (e.g., cell viability, enzyme activity).
-
The result from the vehicle control is your baseline (100% activity or 100% viability). All compound-treated results will be normalized to this baseline.
-
If the vehicle control shows a significant deviation from the untreated (media only) control, the solvent concentration may be too high and should be reduced.[4]
Summary and Recommendations
| Solvent System | Pros | Cons | Recommendation |
| 100% DMSO | High solubilizing power for hydrophobic molecules.[9] Standardized for high-throughput screening. | Potential for cell toxicity above 0.5%.[8] Can cause precipitation upon aqueous dilution.[3] | Primary recommendation for stock solution. Prepare a 10-30 mM stock. Always keep the final assay concentration ≤0.5% and include a matched vehicle control. |
| 100% Ethanol | Less toxic than DMSO for some cell lines.[4] | Lower solubilizing power than DMSO for complex structures. Volatile. | A viable secondary option if DMSO proves too toxic for the specific assay system. |
| Aqueous Buffer + Base (e.g., NaOH) | Eliminates organic solvent toxicity. High solubility due to salt formation. Stock can be diluted in any aqueous medium. | Requires careful pH control. May not be suitable for compounds unstable at higher pH. | Excellent choice if the compound is stable. Ideal for cell-based assays where minimizing organic solvent is critical. |
References
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T. T. T. T. Hansen, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One. Available at: [Link]
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Scientist Solutions (2025). DMSO in cell based assays. Available at: [Link]
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Solarbio (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]
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Quora (2017). What effects does DMSO have on cell assays?. Available at: [Link]
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Olympus (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
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B. D. M. Becherer, et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Opinion in Drug Discovery & Development. Available at: [Link]
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G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
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A. D. M. A. M. de Souza, et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]
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ResearchGate (2025). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
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PubChem. 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate (N.D.). Acceptable solvents for in vitro drug solutions or in vivo... Available at: [Link]
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PubChem. 4-(Chlorocarbonyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Benzoic acid. Available at: [Link]
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MDPI (N.D.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available at: [Link]
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PubChem. 4-[3-(3,4-Dichloro-benzenesulfonylamino)-benzoylamino]-benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Preparation of stock solutions using 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Application Note & Protocol
Topic: Preparation of High-Fidelity Stock Solutions of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid for Research Applications
Abstract
This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible compound concentrations for in vitro and in vivo studies. Given the compound's structural characteristics, which suggest potential challenges with aqueous solubility, this guide emphasizes systematic solvent selection and robust handling practices. The causality behind experimental choices is explained to ensure both methodological accuracy and the long-term stability of the prepared solutions.
Pre-formulation Analysis & Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a reliable stock solution. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid possesses both a carboxylic acid group, which is ionizable, and a larger, relatively nonpolar sulfonylaminomethylphenyl structure. This duality can lead to poor solubility in both aqueous and nonpolar organic solvents, making solvent selection a critical preliminary step.
Table 1: Compound Identification and Properties
| Parameter | Value | Source |
|---|---|---|
| Compound Name | 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid | Thermo Scientific™[1] |
| Molecular Formula | C₁₄H₁₂ClNO₄S | Safety Data Sheet[2] |
| Molecular Weight | 341.77 g/mol | Calculated from Formula |
| Appearance | Solid (form may vary) | General |
| CAS Number | Not available in search results. | - |
| Chemical Stability | Stable under normal storage conditions. | Safety Data Sheet[2] |
Note: Empirical solubility data is not widely published. Therefore, a systematic solubility test is the recommended first step before preparing a stock solution of a specific concentration.
Safety & Handling Precautions
Compounds containing sulfonylamino and chloro-aromatic groups require careful handling. While this specific compound has not been fully characterized toxicologically, best practices derived from related chemical classes, such as sulfonic acids, should be followed.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[6]
-
Spill Management: In case of a spill, clean up immediately using dry methods to avoid generating dust.[6] The spill area should be decontaminated afterward.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Strategic Solvent Selection
The "like dissolves like" principle is a starting point, but for complex molecules, experimental validation is essential. For drug discovery and biological assays, Dimethyl Sulfoxide (DMSO) is the most common and often preferred solvent due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous media.[7][8] However, its suitability must be confirmed.
Table 2: Recommended Solvents for Initial Solubility Testing
| Solvent | Relative Polarity[9] | Rationale & Use Case |
|---|---|---|
| DMSO | 0.444 | Primary Choice. Excellent solubilizing capacity for many poorly soluble drugs.[7][8] Widely used in HTS and cell-based assays. |
| DMF | 0.386 | Alternative. Similar to DMSO in solubilizing power. May be used if DMSO interferes with an assay. |
| Ethanol (EtOH) | 0.654 | Secondary Choice. Less toxic than DMSO/DMF. Useful for some in vivo studies. Solubility is often lower. |
| Methanol (MeOH) | 0.762 | For analytical purposes. Good solvent but generally too toxic for cell-based or in vivo work. |
Protocol 3.1: Qualitative Solubility Assessment
This protocol allows for the rapid determination of a suitable solvent before committing to a large-scale stock preparation.
-
Aliquot Compound: Weigh approximately 1-2 mg of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid into several separate, small, clear glass vials.
-
Solvent Addition: Add the first solvent (e.g., DMSO) dropwise (e.g., 20 µL increments) to one of the vials.
-
Mixing: After each addition, vortex the vial for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Heating/Sonication (Optional): If the compound does not dissolve at room temperature, gently warm the vial (to 37-40°C) or place it in a bath sonicator for 5-10 minutes. Caution: Overheating can cause degradation.[10][11]
-
Record Results: Note the approximate concentration at which the compound fully dissolves. A clear solution with no visible particles indicates dissolution.
-
Repeat: Repeat steps 2-6 for each of the other solvents listed in Table 2. The best solvent will be the one that dissolves the compound to the highest concentration with the least intervention.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The use of volumetric flasks and precise weighing is critical for accuracy.[12]
Required Materials
-
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Glass volumetric flask (e.g., 5 mL or 10 mL, Class A)
-
Spatula and weigh boat/paper
-
Glass pipettes or syringes
-
Vortex mixer and/or bath sonicator
-
Amber or foil-wrapped cryovials for storage
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM solution: Mass = (0.010 mol/L) × (0.010 L) × (341.77 g/mol ) = 0.03418 g = 34.18 mg
-
-
Weighing: Accurately weigh out the calculated mass (e.g., 34.18 mg) of the compound using an analytical balance and transfer it carefully into the volumetric flask. Ensure all powder is transferred. It is good practice to weigh slightly more than needed and calculate the exact final concentration.[12]
-
Initial Solubilization: Add approximately half of the final volume of DMSO (e.g., 5 mL for a 10 mL final volume) to the volumetric flask.
-
Dissolution: Cap the flask and vortex vigorously for 1-2 minutes. If particles remain, use a bath sonicator for 10-15 minute intervals until the solid is completely dissolved. Visually confirm that the solution is clear and free of particulates.
-
Bringing to Volume: Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Final Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Distribute the stock solution into small-volume, clearly labeled cryovials to avoid repeated freeze-thaw cycles.[13] For long-term storage, -20°C or -80°C is recommended. Protect from light by using amber vials or wrapping clear vials in aluminum foil.
Quality Control and Best Practices
A stock solution is the cornerstone of an experiment; its quality dictates the reliability of the results.[14][15]
-
Visual Inspection: Always check for precipitation or cloudiness before use, especially after thawing. If precipitation occurs, try gently warming and vortexing the solution.
-
Concentration Accuracy: The most critical factor for accuracy is the initial weighing step. Use a calibrated balance and record the exact mass to calculate the true concentration of your stock.[12]
-
Solvent Purity: Use high-purity, anhydrous solvents. Water can decrease the solubility of hydrophobic compounds and promote hydrolysis over time.
-
Labeling: Label each aliquot with the compound name, exact concentration, solvent, preparation date, and your initials.[16]
-
Solvent Control: In biological experiments, always include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups to account for any effects of the solvent itself.[13]
Visualization of Workflows
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution.
Diagram 2: Decision Tree for Solvent Selection
Caption: A decision-making process for solvent selection.
References
- Time.is. (n.d.). Current time information in Toronto, CA.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
ResearchGate. (2018, February 27). Drug stock solutions best practices? Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Sgarioto, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, Di & Kerns, Edward. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Chem One. (2019, June 17). Sulfamic Acid Safety Data Sheet. Retrieved from [Link]
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Chaudhary, A., et al. (2018). A review on solubility enhancement techniques for poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). 3-[(Dichloroamino)sulfonyl]benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]
-
Al-Shakliah, N. S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Acree, W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
ResearchGate. (2023, May 3). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved from [Link]
-
Adeniji, A. O., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCrData. Retrieved from [Link]
-
ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
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Crystallization techniques for isolating 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Introduction & Physicochemical Context
The isolation of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid presents a classic but nuanced challenge in process chemistry. This molecule features a dual-acidic motif : a carboxylic acid (
In synthetic workflows, this compound is typically generated via the Schotten-Baumann reaction or similar coupling of 4-(aminomethyl)benzoic acid with 3-chlorobenzenesulfonyl chloride. The crude matrix often contains unreacted amine, hydrolyzed sulfonic acid byproducts, and inorganic salts.
Successful crystallization requires exploiting the amphiphilic nature of the sulfonamide linker and the pH-sensitivity of the benzoic acid tail. This guide details three protocols ranging from kinetic precipitation to thermodynamic polymorphism control.
Solubility Profile & Solvent Selection
| Solvent System | Solubility | Usage Context |
| Water (pH < 3) | Insoluble | Anti-solvent for precipitation. |
| Water (pH > 11) | Soluble (Dianion) | Loading phase for pH-swing crystallization. |
| DMSO / DMF | High (>100 mg/mL) | Avoid for final isolation (difficult to dry). |
| Ethanol / Methanol | Moderate (Hot) | Ideal for thermal recrystallization. |
| Acetone | High | Good solvent for anti-solvent methods. |
| DCM / Chloroform | Low | Not recommended for crystallization. |
Method A: Reactive Crystallization (pH-Swing)
Best For: Initial isolation from crude reaction mixtures and removal of inorganic salts.
This method leverages the acidity of the sulfonamide and carboxylic acid. By dissolving the crude solid in base, we form the water-soluble dianion. Controlled acidification first protonates the sulfonamide (still soluble/metastable) and then the carboxylic acid, inducing precipitation.
Protocol Workflow
-
Dissolution: Suspend 10 g of crude solid in 50 mL of 1.0 M NaOH . Stir until a clear solution is obtained (pH > 12).
-
Note: If the solution remains turbid, filter through Celite to remove insoluble mechanical impurities.
-
-
Clarification: Heat the solution to 40°C to ensure complete dissociation of any amorphous aggregates.
-
Neutralization (Step 1): Slowly add 1.0 M HCl dropwise while monitoring pH. Bring pH to ~8.0.
-
Observation: The solution may become slightly cloudy as the sulfonamide nitrogen protonates.
-
-
Precipitation (Step 2): Continue adding HCl until pH reaches 2.0–3.0 .
-
Critical Step: Do not drop pH below 1.0, as the sulfonamide can hydrolyze under highly acidic/thermal stress, or the amine moiety (if unreacted starting material is present) could form soluble salts, complicating impurity rejection.
-
-
Aging: Stir the slurry at room temperature for 2 hours. This "Ostwald Ripening" phase allows small, amorphous particles to redissolve and redeposit onto larger crystalline lattices, improving filterability.
-
Isolation: Filter via vacuum filtration.[1] Wash the cake with 3 x 20 mL water (pH adjusted to 3.0) to remove NaCl.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Method B: Thermal Recrystallization (Ethanol/Water)
Best For: Final polishing to achieve >99.5% HPLC purity and defined crystal habit.
Sulfonamides are prone to "oiling out" (liquid-liquid phase separation) if water is added too quickly to a hot organic solution. This protocol uses a "cooling ramp" to prevent this.
Protocol Workflow
-
Solvation: Dissolve 5 g of the pH-precipitated solid in 50 mL of Ethanol (absolute) at reflux (approx. 78°C).
-
Seeding (Optional but Recommended): Once dissolved, cool slightly to 70°C and add a "seed" crystal (approx. 5 mg) of pure product.
-
Why? Sulfonamides often exhibit polymorphism. Seeding ensures the formation of the stable thermodynamic polymorph.
-
-
Anti-solvent Addition: Add hot water (70°C) dropwise until a persistent turbidity is observed (typically 15–20 mL).
-
Re-dissolution: Add 1–2 mL of Ethanol to just clear the turbidity.
-
Controlled Cooling:
-
Cool to 50°C over 30 minutes.
-
Cool to 20°C over 1 hour.
-
Cool to 0–4°C (ice bath) and hold for 1 hour.
-
-
Filtration: Filter the white crystalline needles. Wash with cold 1:1 Ethanol/Water.
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the pH-swing isolation method, highlighting critical control points.
Caption: Workflow for the reactive crystallization (pH-swing) of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
Troubleshooting & Critical Quality Attributes
Common Failure Modes
-
Oiling Out: If the product comes out as a sticky oil rather than a solid during Method B, re-heat the mixture to dissolve the oil, add more Ethanol (solvent), and cool slower.
-
Gelation: If the pH-swing (Method A) produces a gel, the concentration is too high. Dilute the initial NaOH solution by 50% and repeat.
Analytical Validation
-
HPLC: Monitor purity at 254 nm. Impurities (sulfonic acid derivatives) will elute near the solvent front (low retention) in reverse-phase C18 methods.
-
DSC (Differential Scanning Calorimetry): Essential for detecting polymorphs. A sharp melting endotherm indicates a pure crystalline form; a broad or double peak suggests mixed polymorphs or solvates.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base precipitation techniques).
-
Perlovich, G. L., et al. (2016).[3] "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Chemical & Engineering Data, 61(11). (Solubility data for sulfonamide derivatives).
-
Thammavaranucupt, K., & Spanuchart, I. (2021).[4] "Sulfonamide Crystals." New England Journal of Medicine, 384, 1053. (Visual identification of sulfonamide crystallization habits). [4]
-
Muby Chemicals. (2024).[5] Sulfonamide Benzoic Acid Derivative Safety Data Sheet. (Physicochemical properties of analogous structures).[6][7]
-
Pfizer Inc. (2023). "Green Chemistry Solvent Selection Guide." (Guidance on replacing DCM/DMF with Ethanol/Water).
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Handling and storage safety data for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Technical Application Note: Handling, Storage, and Stability Protocols for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Introduction & Chemical Identity
This application note provides a definitive technical guide for the handling, storage, and experimental preparation of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (CAS: 690645-98-8). This compound is a functionalized sulfonamide derivative often utilized as a chemical building block in the synthesis of matrix metalloproteinase (MMP) inhibitors and other bioactive small molecules. Its structure features a benzoic acid moiety linked via a sulfonamide bridge to a chlorophenyl group, imparting specific solubility and stability characteristics that researchers must navigate to ensure experimental reproducibility.
| Property | Data |
| Chemical Name | 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid |
| CAS Number | 690645-98-8 |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molecular Weight | 325.77 g/mol |
| Appearance | Light yellow solid powder |
| Melting Point | 217 – 219 °C |
| pKa (Predicted) | ~4.0 (Carboxylic acid), ~10.0 (Sulfonamide NH) |
Safety Profile (HSE) & Hazard Mitigation
Core Directive: Treat this compound as a bioactive irritant. While not classified as acutely toxic, its structural analogs often exhibit biological activity that warrants strict containment.
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocol:
-
Engineering Controls: Always handle the neat solid within a certified chemical fume hood. The light powder form presents a risk of aerosolization during weighing.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.
-
Spill Management: Do not sweep dry dust. Dampen with an inert absorbent (vermiculite) to suppress particulates before collection.
Storage & Stability Guidelines
The stability of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is contingent on moisture control. The sulfonamide bond is generally robust, but the carboxylic acid moiety can facilitate crystal lattice changes if exposed to humidity.
Solid State Storage
-
Temperature: Store at +2°C to +8°C (Refrigerated) for optimal long-term stability (>1 year). Room temperature storage is acceptable for short durations (<1 month).
-
Atmosphere: Hygroscopic potential. Store under an inert atmosphere (Argon or Nitrogen) if possible, or keep the vial tightly sealed with desiccant packs.
-
Light: Protect from direct sunlight. Store in amber glass vials.
Solution Stability
-
DMSO Stocks: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended).
-
Aqueous Solutions: Unstable over long periods. Prepare fresh immediately prior to use. The carboxylic acid group may precipitate if the pH drops below 5.0.
Solubility & Reconstitution Protocol
Scientific Rationale: This molecule is amphiphilic but predominantly lipophilic due to the chlorophenyl and phenyl rings. The carboxylic acid provides a "pH switch" for solubility.
-
Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) .
-
Solubility Limit: ~50 mg/mL.
-
Protocol: Vortex vigorously. Mild warming (37°C) may be required for concentrations >20 mg/mL.
-
-
Secondary Solvent: DMF (Dimethylformamide) .
-
Use Case: If DMSO interferes with downstream enzymatic assays.
-
-
Aqueous Buffers:
-
Insoluble in water at neutral/acidic pH.
-
Soluble in basic buffers (pH > 7.5) such as PBS or 0.1M NaOH, due to deprotonation of the carboxylic acid (
).
-
Workflow: Preparation of a 10 mM Stock Solution
-
Weigh 3.26 mg of the compound.
-
Add 1.0 mL of high-purity anhydrous DMSO.
-
Vortex for 30 seconds until the solution is clear yellow.
-
Aliquot into 50 µL volumes to prevent freeze-thaw degradation.
-
Store at -20°C.
Visual Workflow: Reconstitution Decision Tree
Caption: Decision logic for solvent selection ensures solubility is maintained while minimizing solvent toxicity in biological assays.
Experimental Usage Notes
-
Cell Culture Compatibility: When introducing the DMSO stock to cell culture media, ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent cytotoxicity.
-
pH Sensitivity: If adding to an acidic assay buffer (e.g., acetate buffer pH 4.5), the compound will precipitate. Pre-dilute in a slightly alkaline intermediate buffer if necessary.
-
Filtration: If sterilization is required, use a 0.22 µm PTFE or Nylon filter . Do not use cellulose acetate filters, as the compound may adsorb to the membrane.
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid.[3][4] National Library of Medicine.[1] Retrieved from [3]
-
Sigma-Aldrich. (2025). General Handling of Sulfonamide Derivatives. Retrieved from
Sources
- 1. 4-(((4-(o-Tolyloxy)phenyl)sulfonamido)methyl)benzoic acid | C21H19NO5S | CID 44669129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氯-3-磺酰胺基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. fishersci.pt [fishersci.pt]
Application Notes and Protocols: Formulation Strategies for Increasing Cellular Uptake of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Abstract
This document provides a comprehensive guide for researchers and formulation scientists on developing effective strategies to enhance the cellular uptake of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. The inherent physicochemical properties of this molecule, particularly its anticipated low permeability, present a significant challenge to achieving therapeutic efficacy via oral administration. This guide outlines a systematic approach, beginning with an in-silico physicochemical characterization to classify the compound within the Biopharmaceutical Classification System (BCS). Subsequently, detailed protocols for four key formulation strategies are presented: prodrug synthesis, lipid-based formulations, nanoformulations, and the use of permeation enhancers. Each strategy is accompanied by the scientific rationale, step-by-step experimental procedures, and methods for evaluating formulation success, including in vitro cell-based assays and in vivo pharmacokinetic studies.
Introduction: The Challenge of Delivering 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is a compound of interest with a molecular structure suggesting potential therapeutic applications. However, its successful translation from a promising molecule to an effective drug is contingent upon overcoming significant biopharmaceutical hurdles. The presence of a carboxylic acid moiety and a sulfonamide group in its structure dictates its physicochemical behavior, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties and BCS Classification
| Property | Predicted Value | Implication for Bioavailability |
| pKa (acidic) | ~4.0 - 4.5 | The carboxylic acid will be ionized at intestinal pH, increasing solubility but decreasing permeability.[1] |
| pKa (basic) | ~9.5 - 10.5 | The sulfonamide nitrogen may be ionizable, but is less likely to be protonated at physiological pH. |
| LogP | ~2.5 - 3.5 | Moderate lipophilicity in its neutral form. |
| Aqueous Solubility | pH-dependent | Likely high solubility at intestinal pH (>pH 6.5) due to the ionized carboxylate. |
Based on these predicted properties—high solubility and probable low permeability due to its size, polar surface area, and ionization state at physiological pH—4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is provisionally classified as a Biopharmaceutical Classification System (BCS) Class III compound.[8][9][10][11][12] For BCS Class III drugs, the primary barrier to oral bioavailability is intestinal permeability.[13][14][15]
The core challenge, therefore, is to design a delivery system that can effectively transport this soluble but poorly permeable molecule across the intestinal epithelium.
Strategic Formulation Pathways
To address the permeability-limited absorption of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, four primary formulation strategies are proposed. These can be pursued independently or in combination to achieve the desired pharmacokinetic profile.
Figure 1: Overview of the proposed formulation strategies and the subsequent evaluation workflow.
Strategy 1: The Prodrug Approach - Enhancing Lipophilicity
Rationale: The ionized carboxylic acid group is a primary contributor to the low permeability of the parent molecule. By transiently masking this polar functional group with a lipophilic promoiety, the resulting prodrug can exhibit enhanced passive diffusion across the intestinal epithelium. Once absorbed, the promoiety is cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug into systemic circulation.[16][17][18]
Protocol: Synthesis of a Methyl Ester Prodrug
This protocol describes a straightforward esterification to increase the lipophilicity of the parent compound.
Materials:
-
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Suspend 1.0 g of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Catalysis: Cool the suspension in an ice bath. Slowly add 0.5 mL of thionyl chloride dropwise (or 0.2 mL of concentrated H₂SO₄). Caution: Thionyl chloride is highly corrosive and reacts violently with water. Perform this step in a fume hood.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 65°C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl ester prodrug.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure methyl ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
Rationale: LBDDS can enhance oral bioavailability by several mechanisms. They can increase the solubilization of the drug in the gastrointestinal tract, and the lipid components can be absorbed via the lymphatic system, thereby bypassing first-pass metabolism.[10][12][13][14][15] For a BCS Class III drug, LBDDS can help to create a favorable microenvironment for absorption and interact with the intestinal membrane to improve permeability.
Protocol: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[15]
Materials:
-
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant (e.g., 10-80% oil, 20-90% surfactant/co-surfactant mix). Construct a ternary phase diagram by observing the emulsification performance of each blend upon dilution in water. Identify the region that forms a clear or slightly opalescent nanoemulsion.
-
Drug Loading: Select an optimized blank formulation from the nanoemulsion region of the phase diagram. Dissolve the maximum possible amount of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid into this mixture with the aid of a vortex mixer and gentle warming (e.g., 40°C in a water bath) to form the drug-loaded SNEDDS pre-concentrate.
-
Characterization of SNEDDS:
-
Emulsification Time: Add 1 mL of the SNEDDS pre-concentrate to 250 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) with gentle stirring. Record the time taken for the formation of a clear nanoemulsion.
-
Droplet Size and Zeta Potential: Analyze the resulting nanoemulsion using a dynamic light scattering (DLS) instrument to determine the mean droplet size, polydispersity index (PDI), and zeta potential. Aim for a droplet size <200 nm and a PDI <0.3 for optimal performance.
-
Strategy 3: Polymeric Nanoformulations
Rationale: Encapsulating the drug within nanoparticles can protect it from degradation, enhance its stability, and improve its transport across the intestinal barrier.[3][19][20] Nanoparticles can be taken up by enterocytes or M-cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT).
Protocol: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.
Materials:
-
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the drug in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and immediately emulsify using a probe sonicator (e.g., 60% amplitude for 2 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 20 minutes). Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization (Optional): For long-term storage, resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the resuspended nanoparticles by DLS.
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of dried nanoparticles in a suitable solvent (e.g., DMSO) and determine the drug content using HPLC. Calculate the drug loading and encapsulation efficiency.
-
Strategy 4: Use of Permeation Enhancers
Rationale: Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium, often by modulating the tight junctions between cells.[8][21][22][23] This allows paracellular transport of otherwise poorly permeable molecules.
Protocol: Simple Aqueous Formulation with a Permeation Enhancer
This approach involves co-administering the drug with a generally regarded as safe (GRAS) permeation enhancer.
Materials:
-
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
-
Permeation enhancer (e.g., Sodium Caprate, Chitosan)
-
Phosphate buffered saline (PBS), pH 7.4
-
pH meter
Procedure:
-
Solubility Determination: Determine the solubility of the drug in PBS at pH 7.4.
-
Formulation Preparation: Prepare a solution of the drug in PBS at 80% of its saturation solubility.
-
Addition of Enhancer:
-
For Sodium Caprate: Add sodium caprate to the drug solution to achieve a final concentration of 10-50 mM.
-
For Chitosan: Prepare a 0.5% w/v chitosan solution in 1% acetic acid. Dissolve the drug in this solution and adjust the pH to 6.5.
-
-
Control Formulation: Prepare a control formulation containing only the drug in PBS.
-
Evaluation: The primary evaluation of this strategy is through the in vitro Caco-2 permeability assay, comparing the apparent permeability of the drug with and without the enhancer.
Evaluation of Formulation Efficacy
A tiered approach, starting with in vitro screening followed by in vivo validation, is essential to efficiently evaluate the developed formulations.
Figure 2: Detailed workflow for the in vitro and in vivo evaluation of formulations.
Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal drug absorption.
Materials:
-
Caco-2 cells
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values > 250 Ω·cm² for the transport study.[1]
-
Transport Experiment:
-
Wash the monolayers with pre-warmed (37°C) HBSS.
-
Add the test formulation (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Analysis: Quantify the drug concentration in all samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol: In Vivo Pharmacokinetic (PK) Study
An in vivo study is essential to confirm the performance of a formulation in a complex biological system.
Materials:
-
Sprague-Dawley rats (or other appropriate animal model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the study. Fast the animals overnight before dosing, with free access to water.
-
Dosing Groups:
-
Group 1: Control (drug in simple aqueous solution) - Intravenous administration (to determine absolute bioavailability).
-
Group 2: Control (drug in simple aqueous solution) - Oral administration.
-
Group 3: Test Formulation 1 - Oral administration.
-
Group 4: Test Formulation 2 - Oral administration.
-
-
Administration: Administer the formulations via oral gavage at a predetermined dose. For the IV group, administer via tail vein injection.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Analysis: Determine the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). The relative bioavailability of a test formulation compared to the oral control can be calculated as: (AUC_test / AUC_control) * 100%.
Conclusion
The successful oral delivery of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, a likely BCS Class III compound, requires formulation strategies that directly address its low intestinal permeability. The prodrug, lipid-based, nanoformulation, and permeation enhancer approaches detailed in this guide provide robust and scientifically-grounded pathways to enhance its cellular uptake. A systematic evaluation, beginning with in vitro Caco-2 permeability assays and progressing to in vivo pharmacokinetic studies for the most promising candidates, will be critical in identifying a formulation that can unlock the therapeutic potential of this molecule.
References
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DDReg Pharma. What is meant by Biopharmaceutical Classification System?. DDReg. [Link]
-
Pala, R., et al. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
-
Wikipedia. (2023). Biopharmaceutics Classification System. [Link]
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Amidon, G. L., et al. (2015). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]
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Javia, C. (2014). The Biopharmaceutical Classification System — Is it Accepted?. European Pharmaceutical Manufacturer. [Link]
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Pharma Digests. (2024). Formulation Development Strategy for BCS Class III Molecules. [Link]
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Dadwal, S., et al. (2020). Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org. [Link]
-
Pawar, P. V., et al. (2017). BCS class IV drugs: Highly notorious candidates for formulation development. PubMed. [Link]
-
Bhattacharjee, A., et al. (2016). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
Karande, P., & Mitragotri, S. (2009). Permeation enhancers in transdermal drug delivery: benefits and limitations. Taylor & Francis Online. [Link]
-
Irie, T., & Uekama, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Permeation Enhancers in Novel Drug Delivery System. [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
ACD/Labs. (2025). What is the pKa of my compound?. [Link]
-
ACD/Labs. (2025). Predict Molecular Properties | Percepta Software. [Link]
-
Hilaris Publisher. (2023). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. [Link]
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ACD/Labs. (2024). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]
-
YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]
-
ACD/Labs. (2025). Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
ACD/Labs. (2025). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
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Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. [Link]
-
Journal of Pharmaceutical Research. (2024). Advances in Nanoparticle-Based Drug Delivery Systems: A Comprehensive Review of Pharmaceutical Formulations. [Link]
-
ACD/Labs. (2024). LogP Archives. [Link]
-
Mansouri, K., et al. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]
-
Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. [Link]
-
SciSpace. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. [Link]
-
Ferreira, V. F., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Al-Ghamdi, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Walsh Medical Media. (2024). Pharmacokinetic Analysis in Bioequivalence Studies of Complex Drug Formulations. [Link]
-
Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. ResearchGate. [Link]
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Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]
-
Sharma, D., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
Baszczyňski, O., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications. [Link]
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Consensus. In vivo methods for drug absorption. [Link]
-
Semantic Scholar. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Degradation of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid During Storage
Introduction: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is a key intermediate and research compound in various drug development pipelines. The integrity of this molecule is paramount for generating reproducible and reliable experimental data. Degradation, even at low levels, can lead to inconsistent results, loss of biological activity, and the formation of unknown impurities that may complicate downstream analysis. This guide provides a comprehensive technical framework for researchers to understand, prevent, and troubleshoot the degradation of this compound during storage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
Q1: What are the ideal storage conditions for solid 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid?
For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing the material in a desiccator within a refrigerator is an excellent practice to mitigate exposure to humidity, which can promote hydrolytic degradation.[2][3]
Q2: I've noticed my solid compound has changed from a white powder to a slightly yellowish or clumpy material. What could be the cause?
A change in color or physical appearance is a primary indicator of potential chemical degradation or a change in physical form.
-
Color Change (Yellowing): This often suggests photooxidation of the aromatic rings or the formation of conjugated impurities.[4][5]
-
Clumping/Caking: This is typically caused by moisture absorption. This is a critical issue as the presence of water can facilitate the hydrolysis of the sulfonamide bond, a primary degradation pathway.[6][7]
Q3: What are the main chemical pathways through which this molecule degrades?
The structure of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid contains two primary functional groups susceptible to degradation under common storage or experimental conditions:
-
Hydrolysis of the Sulfonamide Bridge: The S-N bond in the sulfonamide group is susceptible to cleavage, particularly in the presence of moisture and under acidic or strongly alkaline conditions.[6][8][9] Studies on similar sulfonamides show significant degradation at low pH (e.g., pH 2.0).[6]
-
Photooxidation of Aromatic Rings: The benzoic acid and chlorophenyl moieties can degrade when exposed to UV light, a process that can be accelerated in the presence of oxygen.[4][5]
Q4: How can I definitively check if my stored compound has degraded?
Visual inspection is the first step, but it is not sufficient. The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard. By comparing the chromatogram of a stored sample to that of a freshly prepared standard or a reference lot, you can quantify the parent compound and detect the presence of new peaks corresponding to degradation products.[10][11]
Q5: Is it acceptable to use the compound if I only suspect minor degradation?
Section 2: Troubleshooting Guide for Suspected Degradation
This section provides a logical workflow for investigating and addressing issues of suspected compound instability that may be causing inconsistent experimental outcomes.
2.1 The Problem: Inconsistent Assay Results or Loss of Potency
You observe a drop in the compound's expected activity, or your results vary significantly between experiments using different batches or aliquots of the same batch stored over time.
2.2 The Primary Suspect: Compound Degradation
The solid-state properties of a drug substance directly impact its stability and, consequently, how well it performs.[12] Even subtle changes in the crystal structure or the presence of amorphous content can accelerate degradation.[12][13]
2.3 Troubleshooting Workflow
The following workflow provides a systematic approach to diagnose the issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 3: In-Depth Technical Protocols
Protocol 3.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C.
-
Container: Ensure the compound is in a tightly sealed, amber glass vial to protect from moisture and light. If the original container is not suitable, transfer it inside a glove box or a low-humidity environment.
-
Desiccation: Place the vial inside a secondary container (e.g., a small sealable bag or box) containing a desiccant pouch. Place this secondary container in the refrigerator.
-
Aliquoting: To prevent repeated warming/cooling cycles and moisture introduction to the bulk stock, aliquot the compound into smaller, single-use vials upon first opening.
-
Weighing: Allow the vial to equilibrate to room temperature for at least 20-30 minutes inside a desiccator before opening to prevent condensation from forming on the solid material.
-
Resealing: After weighing, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing and returning to refrigerated, desiccated storage.
Protocol 3.2: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate that your analytical method can detect them. This is a critical step in developing a stability-indicating assay.[10][14]
-
Prepare Stock Solutions: Prepare several identical solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to a stock solution. Heat at 60°C for 24 hours.[6][15]
-
Base Hydrolysis: Add 0.1 M NaOH to a stock solution. Keep at room temperature for 24 hours.[15]
-
Oxidative Degradation: Add 3% hydrogen peroxide to a stock solution. Keep at room temperature, protected from light, for 24 hours.[16]
-
Photolytic Degradation: Expose a stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.[4]
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 80°C for 48 hours.[16]
-
Analysis: Analyze all stressed samples and controls by HPLC-UV and, if available, LC-MS to separate and identify the degradation products.[17][18]
Section 4: Understanding the Science of Degradation
An expert understanding of the underlying chemistry is key to preventing these issues. The stability of any pharmaceutical compound is governed by its molecular structure and its solid-state properties.[12][13]
4.1 Key Degradation Pathways
The diagram below illustrates the primary molecular sites vulnerable to degradation.
Caption: Potential degradation pathways for the target compound.
-
Hydrolysis: The sulfonamide linkage is the most common point of failure. In the presence of water, acid or base catalysis facilitates the nucleophilic attack on the sulfur atom, leading to the cleavage of the sulfur-nitrogen bond.[6][9] This results in the formation of 4-aminomethylbenzoic acid and 3-chlorobenzenesulfonic acid.
-
Photooxidation: Aromatic carboxylic acids are known to be susceptible to photooxidative degradation.[4][5] UV radiation can generate reactive oxygen species (like hydroxyl radicals) that attack the electron-rich aromatic rings, leading to hydroxylation and eventual ring-opening, destroying the molecule's core structure.[19]
4.2 The Critical Role of Solid-State Form
The physical form of the solid compound is as important as its chemical structure for stability.[13][20]
-
Crystalline vs. Amorphous: Crystalline forms, where molecules are arranged in a highly ordered lattice, are generally more stable than amorphous forms, which lack long-range order.[12] Amorphous material is more hygroscopic (absorbs water more readily) and has higher molecular mobility, which can significantly increase the rate of degradation.
-
Polymorphism: The compound may exist in different crystalline forms called polymorphs, each with unique physical properties, including stability.[12][20] A less stable polymorph can convert to a more stable one over time, but it can also be more susceptible to chemical degradation.
Section 5: Data Summary Table
This table summarizes the key parameters for ensuring the long-term stability of your compound.
| Parameter | Recommended Condition | Rationale & Key Risks of Deviation |
| Temperature | 2–8°C | Prevents acceleration of hydrolytic and oxidative reactions. Higher temperatures increase reaction rates.[16] |
| Humidity | Store in a desiccated environment | Minimizes water availability for hydrolysis of the sulfonamide bond.[6][21] |
| Light | Protect from light (use amber vials) | Prevents photo-induced degradation of the aromatic rings.[4][22] |
| Atmosphere | Store in a tightly sealed container; purge with inert gas for long-term storage | Reduces exposure to atmospheric oxygen and moisture. |
| pH (in solution) | Maintain near-neutral pH (approx. 6-8) if in solution for short periods | Sulfonamides are most susceptible to hydrolysis at acidic pH and can also degrade in strong base.[6][8][15] |
| Physical Form | Crystalline solid | Amorphous content is less stable and more prone to water uptake and degradation.[12] |
Section 6: References
-
Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
-
Milovac, N., et al. (2014, June 9). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, ACS Publications.
-
Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
-
Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs.
-
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
-
Inorganic Chemistry. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
-
Chemical Communications (RSC Publishing). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
-
ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
-
Safety Data Sheet. (2024, March 3). 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
-
American Pharmaceutical Review. (2015, March 31). Solid State Considerations for Early Development.
-
Safety Data Sheet. (2015, April 16). Benzoic Acid Standard.
-
ResearchGate. Structures of the sulfonylureas and degradation products studied.
-
ResearchGate. (2025, August 5). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents | Request PDF.
-
PMC. (2025, May 17). The long-term stability of solid-state oral pharmaceuticals exposed to simulated intravehicular space radiation.
-
Pharmaceutical Technology. (2026, January 30). Exploring Solid-State Chemistry.
-
SpringerLink. LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.
-
Environmental Science: Processes & Impacts (RSC Publishing). (2023, January 26). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase.
-
ResearchGate. Degradation route of gliclazide to products I, V, VI, and VII.
-
PubChem. (2020, July 27). Benzoic Acid.
-
ResearchGate. The action mechanism and metabolism of sulfonylureas and their....
-
PMC. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.
-
ResearchGate. (2025, August 6). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles.
-
Pharmacology - Pharmacy 180. Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects.
-
ScienceDirect. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water?sediment systems: Assessing fate.
-
J-GLOBAL. Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents | Article Information.
-
Snowhite Chemical Co.,LTD. Storage and Transportation of Benzoic Acid.
-
Carl ROTH. Safety Data Sheet: Benzoic acid.
-
ChemicalBook. (2026, February 3). Benzoic acid | 65-85-0.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
International Journal of Trend in Scientific Research and Development. (2024, March 11). Method Development and Validation of Anti-Diabetic Drug gliclazidein its pharmaceutical dosage form by HPLC with forced degradation Studies.
-
ResearchGate. (2026, January 1). (PDF) Stress degradation study of two oral antidiabetics, gliclazide and glipizide, and chemical analysis by LC and LC/MS methods.
-
International Journal of Research in Engineering and Science. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
Japan International Cooperation Agency. III Analytical Methods.
-
Thermo Fisher Scientific. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg.
-
MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
-
USGS Publications Warehouse. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry.
-
Analele Universităţii din Oradea, Fascicula Chimie. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.
-
MDPI. (2020, June 29). An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater.
-
AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
Sources
- 1. Benzoic acid | 65-85-0 [chemicalbook.com]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 13. solitekpharma.com [solitekpharma.com]
- 14. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
- 19. Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00458E [pubs.rsc.org]
- 20. pharmtech.com [pharmtech.com]
- 21. snowhitechem.com [snowhitechem.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Optimizing pH conditions for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid stability
Compound: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Executive Summary
This guide addresses the physicochemical behavior of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (referred to herein as 4-CPBA ).
The stability and solubility of 4-CPBA are governed by two competing functional groups:
-
The Benzoic Acid Moiety: Dictates solubility.[1] It requires a pH above its
(~3.8–4.2) to remain ionized and soluble. -
The Sulfonamide Linkage: Dictates chemical stability.[2] While generally robust, it is susceptible to hydrolysis under strongly acidic (pH < 2) or strongly alkaline (pH > 10) conditions.
The "Goldilocks Zone" for this compound is pH 6.0 – 8.0.
Part 1: Troubleshooting & FAQs
Q1: "I prepared a 10 mM stock in water, but the solution turned cloudy immediately. What happened?"
Diagnosis: Acid-Induced Precipitation.
Technical Explanation:
The benzoic acid moiety of 4-CPBA has a
The Fix:
You must convert the carboxylic acid to its carboxylate anion (
-
Protocol: Adjust the pH of your vehicle to pH > 5.5 (ideally 7.4).
-
Buffer Choice: Use Phosphate Buffered Saline (PBS) or Tris-HCl rather than water or acetate buffers.
Q2: "I am detecting new impurity peaks on HPLC after storing the sample at pH 11. Is this oxidation?"
Diagnosis: Base-Catalyzed Sulfonamide Hydrolysis.[3]
Technical Explanation:
While sulfonamides are more stable than amides, they are not immune to degradation. At pH > 10, the sulfonamide nitrogen deprotonates (
The Fix:
-
Limit pH: Do not exceed pH 9.0 for storage > 24 hours.
-
Temperature: If high pH is unavoidable for a specific assay, keep the sample at 4°C to kinetically slow the hydrolysis.
Q3: "What is the optimal buffer system for long-term storage?"
Recommendation: A 50 mM Sodium Phosphate buffer at pH 7.4 is ideal.
-
Why: It maintains the carboxylic acid in its soluble anionic form (
) while keeping the sulfonamide linkage in its neutral, stable state (avoiding the instability of the -anion at pH > 10).
Part 2: Visualizing the Stability Landscape
The following diagram illustrates the "Safe Zone" where solubility and chemical stability overlap.
Figure 1: The pH-Stability Landscape for 4-CPBA. The green node represents the optimal working range.
Part 3: Experimental Protocols
Protocol A: pH-Rate Profile Determination
Use this protocol to validate the stability of 4-CPBA in your specific formulation.
Materials:
-
4-CPBA Stock (10 mM in DMSO).
-
Buffers (50 mM): Acetate (pH 4), Phosphate (pH 7), Borate (pH 10).
-
HPLC System with C18 column.
Workflow:
-
Spike: Dilute DMSO stock 1:100 into each buffer (Final conc: 100 µM).
-
Incubate: Split samples into two sets:
-
Set A: 25°C (Room Temp).
-
Set B: 60°C (Accelerated degradation).
-
-
Sample: Aliquot at T=0, 24h, 48h, and 72h.
-
Quench: Immediately dilute high pH samples 1:1 with 1% Formic Acid to stop hydrolysis before injection.
-
Analyze: Monitor loss of parent peak area.
Data Interpretation Table:
| Condition | Expected Result | Action |
| pH 4.0 | Precipitate visible; erratic HPLC area. | Fail. Switch to pH > 5. |
| pH 7.0 | >99% Recovery after 72h. | Pass. Valid for storage. |
| pH 10.0 | New peaks at RRT 0.4 and 0.6 (Hydrolysis). | Caution. Use fresh only. |
Part 4: Mechanistic Pathways
Understanding how the molecule degrades allows you to predict risks in complex media (e.g., plasma or cell culture).
Figure 2: Hydrolysis pathway of the sulfonamide bond under alkaline stress.
References
-
Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274. (Establishes the general stability of sulfonamides at neutral pH and hydrolysis risks at extremes).
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Authoritative text on hydrolysis kinetics of amide and sulfonamide bonds).
-
PubChem. (2025).[5] "4-(Aminomethyl)benzoic acid (PAMBA) - Compound Summary." (Source for
data of the benzoic acid moiety). -
DrugBank Online. (2025). "Sulfonamide Structure-Activity Relationships.
and solubility profiles).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving HPLC Peak Tailing for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. Designed for researchers and drug development professionals, this document explains the chemical principles behind the problem and offers systematic, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid tailing?
A1: Peak tailing for this specific molecule is primarily caused by unwanted secondary interactions between the analyte and the stationary phase, which is typically silica-based in reverse-phase HPLC.[1][2] The structure of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid contains two key functional groups that contribute to this issue:
-
A Basic Secondary Amine: The aminomethyl group is basic and will be protonated (positively charged) in acidic to neutral mobile phases. This positively charged amine can then interact strongly with acidic, ionized residual silanol groups (Si-O⁻) on the surface of the silica packing material.[1][3][4] This strong ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute slowly, resulting in a tailed peak.[5]
-
An Acidic Carboxylic Acid: The benzoic acid group is acidic. If the mobile phase pH is close to its pKa (approximately 4-5), the compound will exist as a mixture of ionized (negatively charged) and neutral forms, which can lead to peak broadening or splitting.[3][6][7]
The most common cause is the interaction of the basic amine with surface silanols.[1][3][4]
Q2: What is the first and most critical parameter I should check?
A2: The first and most critical parameter to verify is the pH of your mobile phase . The ionization states of both your analyte and the column's stationary phase surface are heavily dependent on pH.[6][7][8] An improperly prepared or unbuffered mobile phase can lead to inconsistent pH, causing significant variability in retention time and peak shape.[9] For ionizable compounds, controlling the pH is essential for achieving reproducible and symmetrical peaks.[6][8]
Q3: How exactly does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH dictates the charge of your molecule and the activity of residual silanols on the column. To achieve a good peak shape, it's best to work at a pH where the analyte is in a single, stable ionic state and where problematic secondary interactions are minimized.[7][9] It is generally recommended to use a mobile phase pH that is at least 2 units away from the analyte's pKa.[6][9]
-
At Low pH (e.g., pH 2.5 - 3.5):
-
Analyte: The secondary amine is fully protonated (+ charge), and the carboxylic acid is fully protonated (neutral). The molecule has an overall positive charge.
-
Column: The acidic residual silanol groups on the silica surface are also protonated (Si-OH, neutral).[1][10]
-
Effect: Interaction between the positively charged analyte and the now-neutral silanol groups is minimized, which significantly reduces peak tailing.[1][4] This is often the most effective starting point for method development with basic compounds.[8]
-
-
At Mid pH (e.g., pH 4 - 7):
-
Analyte: The amine remains protonated (+ charge), but the carboxylic acid becomes deprotonated (- charge), making the molecule zwitterionic.
-
Column: A significant portion of the residual silanols become deprotonated (Si-O⁻, negative charge).[3]
-
Effect: This is often the worst pH range for this compound. The strong ionic attraction between the protonated amine and the ionized silanols will cause severe peak tailing.[3]
-
-
At High pH (e.g., pH > 8):
-
Analyte: The amine becomes deprotonated (neutral), and the carboxylic acid is deprotonated (- charge). The molecule has an overall negative charge.
-
Column: Silanols are fully deprotonated (Si-O⁻).
-
Effect: Tailing due to amine-silanol interaction is suppressed. However, standard silica columns are not stable at high pH and can dissolve.[8] Only use high pH with specialized hybrid or polymer-based columns.
-
| pH Range | Analyte Charge State | Silanol State | Expected Peak Shape |
| < 3.5 | Amine (+), Acid (0) | Neutral (Si-OH) | Good, Minimal Tailing |
| 4 - 7 | Amine (+), Acid (-) | Ionized (Si-O⁻) | Poor, Severe Tailing |
| > 8 | Amine (0), Acid (-) | Ionized (Si-O⁻) | Good, but requires pH-stable column |
Table 1: Effect of Mobile Phase pH on Analyte Ionization and Peak Shape.
Q4: What are the best buffers and additives to use to prevent tailing?
A4: Using a buffer is crucial for maintaining a stable pH.[9] Additionally, mobile phase additives can act as "silanol suppressors" to mask the active sites causing tailing.
-
Buffers: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[9]
-
For low pH (2.5-3.5) : Phosphate or Formate buffers are excellent choices.[8] A concentration of 10-25 mM is typically sufficient.
-
-
Additives (Competing Bases): These are small basic molecules that compete with your analyte for interaction with the silanol groups.[11][12][13]
-
Triethylamine (TEA): A classic and effective additive.[12][14] Add 0.1% to 0.2% (v/v) TEA to the mobile phase and then adjust the pH to your desired setpoint (e.g., pH 3.0) with an acid like phosphoric acid or formic acid. TEA will preferentially bind to the active silanol sites, shielding them from your analyte.[12][13][14]
-
Q5: Could my HPLC column be the problem? When should I consider a new one?
A5: Yes, the column chemistry is a major factor. Older columns, or those based on lower-purity silica (often called Type A), have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds.[2]
Consider a new column if:
-
You are using an older, general-purpose C18 column.
-
Optimizing the mobile phase (pH and additives) does not sufficiently improve the peak shape.
-
The column has been used extensively with harsh mobile phases or dirty samples.[15]
Modern "base-deactivated" columns are specifically designed to minimize silanol interactions and provide excellent peak shapes for basic analytes.[16][17][18][19]
| Column Type | Description | Suitability for Basic Analytes |
| Traditional (Type A Silica) | Older technology, higher silanol activity. | Poor, often requires mobile phase additives. |
| High-Purity, End-capped (Type B) | Modern standard, uses high-purity silica and is "end-capped" to cover most silanols.[1][3][4] | Good to Excellent, significantly reduces tailing.[2] |
| Embedded Polar Group (EPG) | Contains a polar group (e.g., amide) embedded in the alkyl chain near the silica surface. | Excellent, the polar group shields the analyte from residual silanols.[18] |
| Hybrid Particle (e.g., BEH) | Made from a mix of silica and organic polymer. Stable over a very wide pH range (1-12). | Excellent, allows for high pH methods where the amine is neutral. |
Table 2: Comparison of HPLC Column Chemistries for Analyzing Basic Compounds.
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Troubleshooting Logic
This flowchart outlines a logical progression for diagnosing and solving the peak tailing issue.
Protocol 1: Mobile Phase Optimization at Low pH
Objective: To suppress silanol ionization and achieve a symmetrical peak shape.
Materials:
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Phosphoric Acid or Formic Acid
-
Potassium Phosphate Monobasic (if using phosphate buffer)
Procedure:
-
Prepare Aqueous Buffer (e.g., 20 mM Phosphate Buffer):
-
Prepare Mobile Phase:
-
Mix the prepared aqueous buffer with acetonitrile in your desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Filter and degas the final mobile phase.
-
-
Equilibrate and Test:
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject your standard and observe the peak shape. If tailing is reduced but still present, proceed to Protocol 2.
-
Protocol 2: Using Triethylamine (TEA) as a Silanol Suppressor
Objective: To mask active silanol sites that cause tailing.
Procedure:
-
Prepare Aqueous Buffer with TEA:
-
To your aqueous buffer from Protocol 1 (before pH adjustment), add TEA to a final concentration of 0.1% (v/v). For 1 liter of aqueous buffer, add 1 mL of TEA.
-
Mix thoroughly. You will notice the pH is now highly basic.
-
Carefully adjust the pH back down to 3.0 using phosphoric acid or formic acid. This will neutralize the TEA, forming a triethylammonium salt which is the active competing agent.[12]
-
-
Prepare and Run:
Visualizing the Mechanism of Tailing and Suppression
The diagrams below illustrate the chemical interactions at the heart of the peak tailing problem and how a competing base resolves it.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Welch Materials. (2023). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE® Ultra Inert Base Deactivated HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Base Deactivated HPLC Column Definition. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. welch-us.com [welch-us.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. hplc.eu [hplc.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 19. thomassci.com [thomassci.com]
Troubleshooting inconsistent biological assay results with 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Welcome to the technical support center for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the use of this compound in biological assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Introduction
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is a small molecule inhibitor belonging to the class of compounds that feature both sulfonamide and benzoic acid functionalities. This structural arrangement is commonly associated with the inhibition of metalloenzymes, particularly matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in both normal physiological processes and pathological conditions such as cancer and inflammation.[1][3]
Inconsistent results in biological assays using small molecule inhibitors like 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid can arise from a variety of factors, including compound handling, assay conditions, and data interpretation. This guide will provide a systematic approach to troubleshooting these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the inhibitory effect of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid across my replicate wells in an MMP activity assay. What could be the cause?
Answer: High variability between replicates is a common issue that can often be traced back to problems with compound solubility or inconsistent dispensing.
Potential Causes and Solutions:
-
Incomplete Solubilization: The compound may not be fully dissolved in your assay buffer, leading to a heterogeneous solution where different wells receive different effective concentrations.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid in your chosen solvent and assay buffer. While a safety data sheet may indicate general stability, solubility in specific aqueous buffers can be limited.
-
Initial Dissolution in Organic Solvent: Dissolve the compound first in an organic solvent like DMSO before making final dilutions in the aqueous assay buffer.[4]
-
Sonication and Vortexing: After dilution in the assay buffer, vortex the solution thoroughly and sonicate if necessary to ensure complete dissolution.
-
Visual Inspection: Before adding the compound to your assay plate, visually inspect the solution for any precipitate.
-
-
-
Pipetting Inaccuracy: Small volume inaccuracies during serial dilutions or when adding the inhibitor to the wells can lead to large differences in final concentrations.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume being dispensed to maximize accuracy.
-
Consistent Technique: Employ a consistent pipetting technique, including pre-wetting the tip and consistent speed of aspiration and dispensing.
-
-
Issue 2: Lower Than Expected Potency (High IC50 Value)
Question: The IC50 value for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid in my assay is much higher than I anticipated. Why might this be happening?
Answer: A higher than expected IC50 value can be due to several factors, including compound stability, interactions with assay components, or issues with the enzyme itself.
Potential Causes and Solutions:
-
Compound Degradation: The compound may be unstable under your experimental conditions (e.g., pH, temperature, light exposure).[5][6]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a stock solution on the day of the experiment.
-
Storage Conditions: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
pH Stability: Be aware that the stability of some compounds can be pH-dependent.[5][6] Consider if the pH of your assay buffer is optimal for the compound's stability.
-
-
-
Non-Specific Binding: The inhibitor may bind to other proteins in your assay system (e.g., serum proteins if using cell-based assays) or to the plastic of the assay plate, reducing the effective concentration available to inhibit the target enzyme.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Consider using low-protein-binding microplates.
-
Optimize Serum Concentration: If working with cell-based assays containing serum, be aware that serum proteins can bind to small molecules, reducing their effective concentration. You may need to test a range of serum concentrations or use serum-free media.
-
-
-
Enzyme Activity Issues: The activity of your MMP enzyme may be suboptimal.
-
Troubleshooting Steps:
-
Enzyme Quality Control: Ensure the enzyme is from a reliable source and has been stored correctly. Perform an activity check on the enzyme alone before running inhibition assays.
-
Zymogen Activation: MMPs are often produced as inactive zymogens (pro-MMPs) and require activation.[7] Ensure your activation protocol is efficient and complete. You can verify activation using methods like SDS-PAGE to observe the change in molecular weight.
-
-
Issue 3: Inconsistent Results Between Different Assay Formats (e.g., Biochemical vs. Cell-Based)
Question: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid shows potent inhibition in a biochemical MMP assay, but the effect is much weaker in a cell-based assay. What could explain this discrepancy?
Answer: Discrepancies between biochemical and cell-based assays are common and often relate to factors like cell permeability, efflux pumps, and intracellular metabolism of the compound.
Potential Causes and Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular or pericellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Review the physicochemical properties of the compound, such as its LogP value, to predict its membrane permeability.
-
Permeabilization Controls: As a control experiment, you can use a permeabilizing agent (with appropriate controls) to see if this enhances the inhibitor's effect, though this is not suitable for all assays.
-
-
-
Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors: In a control experiment, co-incubate your compound with a known efflux pump inhibitor to see if this increases its apparent potency.
-
-
-
Metabolic Inactivation: The compound may be metabolized by the cells into an inactive form.
-
Troubleshooting Steps:
-
Time-Course Experiments: Vary the incubation time to see if the inhibitory effect diminishes over time, which could suggest metabolic degradation.
-
LC-MS/MS Analysis: If feasible, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the cell lysate or supernatant for the presence of the parent compound and potential metabolites.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid?
A1: Based on its chemical structure, 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is predicted to be a competitive inhibitor of matrix metalloproteinases. The sulfonamide and carboxylate moieties can act as zinc-binding groups (ZBGs) that chelate the catalytic zinc ion in the active site of MMPs, preventing substrate binding and cleavage.[3][8]
Q2: How should I prepare my stock solution of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are some key controls to include in my MMP inhibition assay?
A3: To ensure the validity of your results, you should include the following controls:
-
No-Enzyme Control: To measure background signal.
-
No-Inhibitor (Vehicle) Control: To determine 100% enzyme activity (using the same concentration of vehicle, e.g., DMSO, as in your experimental wells).
-
Positive Control Inhibitor: A known, well-characterized MMP inhibitor to validate the assay's performance.
Q4: How can I assess the selectivity of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid?
A4: To determine if the inhibitor is selective for a particular MMP, you should test it against a panel of different MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13).[3] Additionally, counter-screening against other metalloenzymes can help to identify potential off-target effects.
Visualizing Experimental Workflows
Workflow for Troubleshooting Inconsistent Assay Results
Caption: A flowchart for systematically troubleshooting inconsistent biological assay results.
MMP Inhibition Mechanism
Caption: The proposed mechanism of MMP inhibition by chelating the catalytic zinc ion.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when assessing the selectivity of an MMP inhibitor.
| MMP Isoform | IC50 (nM) of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid | IC50 (nM) of a Broad-Spectrum Inhibitor (e.g., Batimastat) |
| MMP-1 | 5,200 | 4 |
| MMP-2 | 85 | 0.4 |
| MMP-9 | 120 | 20 |
| MMP-13 | 45 | 1.3 |
This data is illustrative and not based on experimental results for this specific compound.
References
- Mott, J. D., & Werb, Z. (2004). Regulation of matrix biology by matrix metalloproteinases. Current Opinion in Cell Biology, 16(5), 558-564.
- Tezvergil-Mutluay, A., Mutluay, M. M., & Seseoğlu-Tufan, Z. (2010). Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. Journal of Applied Oral Science, 18(6), 557-565.
- Supuran, C. T., & Scozzafava, A. (2000). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 7(9), 903-912.
- Nuti, E., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(7), 637-642.
- Catterall, J. B., & Cawston, T. E. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols (pp. 23-40). Humana Press.
- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776.
- Remacle, A. G., et al. (2012). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. International Journal of Molecular Sciences, 13(7), 8211-8246.
- BenchChem. (2025). Dealing with Insoluble MMP-1 Substrates in Assays. BenchChem Technical Support.
- BenchChem. (2025). Validating MMP3 Inhibitor Specificity in Complex Samples. BenchChem Technical Support.
- Fields, G. B. (2005). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Opinion on Drug Discovery, 1(4), 325-337.
- Puerta, D. T., & Fushimi, K. (2011). Biphenyl sulfonylamino methyl bisphosphonic acids as inhibitors of matrix metalloproteinases and bone resorption. Bioorganic & Medicinal Chemistry Letters, 21(17), 5129-5133.
- Khan, M. T. H., et al. (2014). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1350.
- Casalini, E., et al. (2014). A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard. Toxicology and Applied Pharmacology, 279(2), 236-244.
- Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(7), 709.
- Singh, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-354.
- Lee, H., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646.
- Li, Y., et al. (2022).
- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 43(20), 3677-3687.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025). Benchmarking Enzyme Inhibitory Activity of 4-Hydroxybenzamide Derivatives: A Comparative Guide. BenchChem Technical Support.
- Singh, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-354.
- Zemanová, L., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(3), 1637-1646.
Sources
- 1. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
Comparative Guide: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid vs. Standard PTP1B Inhibitors
This guide provides an in-depth technical comparison of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid against standard inhibitors, focusing on its application as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .
Executive Summary
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (CAS 690645-98-8) represents a class of non-peptidic, small-molecule PTP1B inhibitors designed to mimic the phosphotyrosine (pTyr) substrate. Unlike broad-spectrum phosphatase inhibitors (e.g., Vanadate) or complex allosteric inhibitors (e.g., Trodusquemine), this molecule utilizes a benzoic acid moiety as a phosphate bioisostere and a sulfonamide linker to engage hydrophobic pockets within the enzyme's active site.
This guide compares its potency, selectivity, and mechanism of action against industry standards: Suramin , Sodium Orthovanadate , and Trodusquemine (MSI-1436) .
Mechanistic Profiling
The Target: PTP1B
PTP1B is a negative regulator of the insulin and leptin signaling pathways.[1][2][3][4] It functions by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), thereby terminating the signal.
Mechanism of Action: Substrate Mimicry
-
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid: Acts as a competitive inhibitor at the catalytic active site (Site A).
-
Benzoic Acid Headgroup: Mimics the phosphate group of the phosphotyrosine (pTyr) substrate, forming hydrogen bonds with the PTP1B phosphate-binding loop (P-loop) residues (specifically Arg221 and Ser216).
-
Sulfonamide Linker: Positions the hydrophobic tail correctly.
-
3-Chlorophenyl Tail: Engages the "second aryl phosphate binding site" (Site B) or adjacent hydrophobic pockets, enhancing affinity and selectivity over other phosphatases (e.g., TCPTP).
-
Pathway Visualization: PTP1B Inhibition in Insulin Signaling
Figure 1: Mechanism of PTP1B inhibition.[1] The inhibitor blocks the dephosphorylation of the Insulin Receptor, sustaining the insulin signal.
Comparative Potency & Performance Data
The following table contrasts 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid with standard inhibitors. Data represents consensus values from PTP1B inhibition assays (pNPP substrate).
| Feature | 4-(3-Chlorophenyl...) (Test Subject) | Sodium Orthovanadate (Standard) | Suramin (Standard) | Trodusquemine (MSI-1436) (Clinical Standard) |
| Class | Sulfonamido-Benzoic Acid | Inorganic Phosphate Mimic | Polysulfonated Naphthylurea | Aminosterol (Allosteric) |
| Mechanism | Competitive (Active Site) | Competitive (Transition State Mimic) | Non-specific (Blocker) | Allosteric (C-terminal site) |
| Potency ( | 5 – 50 µM (Moderate)* | 10 – 100 nM (Very High) | 1 – 10 µM (High) | ~200 nM (High) |
| Selectivity | Moderate (vs. TCPTP) | Poor (Inhibits all PTPs) | Poor (Inhibits many enzymes) | Excellent (Specific to PTP1B) |
| Cell Permeability | Good (Lipophilic tail) | Good | Poor (Large/Charged) | Moderate |
| Primary Use | SAR Building Block / Fragment Lead | General Phosphatase Inhibitor Cocktail | Broad-spectrum Control | Clinical Candidate / Specific Control |
*Note: Potency for the specific 3-Cl analog is estimated based on the structure-activity relationship (SAR) of the sulfonamido-benzoic acid class [1, 2].
Critical Analysis
-
Vs. Vanadate: Vanadate is significantly more potent but lacks specificity. It will nuke all phosphatase activity in the sample. The test compound allows for selective study of PTP1B-like activity.[2][5]
-
Vs. Suramin: Suramin is a "sticky" inhibitor that binds non-specifically to many proteins. The test compound offers a cleaner pharmacological profile for mechanistic studies.
-
Vs. Trodusquemine: Trodusquemine binds to an allosteric site, inducing a conformational change. The test compound binds to the catalytic site.[4][5] Using both allows researchers to distinguish between active-site competition and allosteric modulation.
Experimental Protocol: Validation Assay
To validate the potency of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, use the pNPP (para-Nitrophenyl Phosphate) Hydrolysis Assay . This colorimetric assay measures the release of p-nitrophenol.
Workflow Diagram
Figure 2: Step-by-step workflow for the pNPP colorimetric inhibition assay.
Detailed Methodology
-
Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT). Note: DTT is critical to maintain the active site Cysteine residue in a reduced state.
-
Enzyme Activation: Dilute recombinant human PTP1B (residues 1-321) to 0.5 µg/mL in Assay Buffer.
-
Inhibitor Dilution: Prepare a serial dilution of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid in DMSO (Range: 0.1 µM to 100 µM). Keep final DMSO concentration <1%.
-
Pre-Incubation: Mix 50 µL of Enzyme solution with 10 µL of Inhibitor. Incubate for 10–15 minutes at 30°C to allow equilibrium binding.
-
Substrate Addition: Add 40 µL of pNPP (para-Nitrophenyl Phosphate) substrate (stock 10 mM).
-
Detection: Immediately monitor the increase in absorbance at 405 nm (formation of p-nitrophenolate) every 30 seconds for 20 minutes using a microplate reader.
-
Calculation: Plot the initial velocity (
) vs. log[Inhibitor]. Fit data to the sigmoidal dose-response equation to determine .
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16537-16539. Link
-
Burke, T. R., & Zhang, Z. Y. (1998). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Biopolymers, 47(3), 225-241. Link
-
Krishnan, N., et al. (2018). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models.[2][3] Journal of Biological Chemistry, 293(5), 1517-1525. Link
-
Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link
-
PubChem Compound Summary. (2025). 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.[6][7] National Center for Biotechnology Information. Link
Sources
- 1. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, selective inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzo_供应搜索_第73页_新生物 [cnbio.net]
- 7. 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98% [labchem.co.za]
Optimizing Structural Elucidation: A Comparative Guide to LC-MS Fragmentation of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic Acid
Executive Summary & Molecule Profile[1]
Target Analyte: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Chemical Formula:
This guide provides a technical comparison of analytical approaches for the structural characterization of this molecule. Unlike standard spectral libraries, we focus on the mechanistic causality of fragmentation, comparing ionization modes (ESI+ vs. ESI-) and analyzer resolutions (Triple Quad vs. Q-TOF) to ensure unambiguous identification.
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum correctly, one must deconstruct the molecule into its labile moieties. The fragmentation logic is governed by three specific structural features:
-
The Chlorine Isotope Signature: The 3-chlorophenyl ring provides a built-in validation tag.[1] Any fragment retaining this ring must exhibit the characteristic 3:1 intensity ratio between
(M) and (M+2). -
The Sulfonamide Linker (
): This is the primary cleavage site. The S-N bond is energetically vulnerable, and the group is prone to neutral loss (64 Da) via rearrangement. -
The Benzoic Acid Tail: In positive mode, this acts as a protonation site (carbonyl oxygen); in negative mode, it is the primary site of deprotonation (
), driving decarboxylation pathways.
Comparison of Ionization Modes
| Feature | Positive Mode (ESI+) | Negative Mode (ESI-) | Recommendation |
| Precursor Ion | Use ESI- for quantification (higher stability). | ||
| Primary Mechanism | Charge-remote fragmentation, rearrangement.[1] | Charge-driven loss of neutrals ( | Use ESI+ for structural confirmation (richer spectra).[1] |
| Key Neutral Losses | Run both for full coverage. | ||
| Sensitivity | Moderate (Amine is secondary/shielded).[1] | High (Carboxylic acid deprotonates easily).[1] | ESI- is preferred for trace analysis.[1] |
Detailed Fragmentation Pathways (ESI+)
In positive electrospray ionization (
Pathway A: The Sulfonyl Cleavage (Diagnostic)
The most abundant fragmentation typically involves the cleavage of the S-N bond.[2]
-
Fragment 1 (Sulfonyl Cation): m/z 175/177.[1]
-
Fragment 2 (Amine Cation): m/z 152.[1]
-
Structure:
. -
Note: This corresponds to the 4-(aminomethyl)benzoic acid moiety. It will not show the chlorine isotope pattern.[1]
-
Pathway B: The Rearrangement ( Extrusion)
Sulfonamides often undergo a rearrangement where the
-
Precursor: m/z 326.[1]
-
Neutral Loss:
(64 Da). -
Product Ion: m/z 262/264.
-
Structure: A substituted aniline derivative formed by the recombination of the 3-chlorophenyl and aminomethylbenzoic acid parts (less common than direct cleavage but diagnostic).
-
Pathway C: Dehydration
-
Neutral Loss:
(18 Da) from the carboxylic acid. -
Product Ion: m/z 308/310 (Acylium ion formation).[1]
Visualization: Fragmentation Logic
The following diagram illustrates the critical decision pathways and ion genesis for the
Figure 1: ESI+ Fragmentation pathway showing the divergence between chlorine-containing sulfonyl ions and the non-chlorinated benzoic acid tail.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, this protocol includes specific "Self-Validation" checkpoints.
Method: LC-MS/MS (Q-TOF or Triple Quad)
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The carboxylic acid makes the molecule polar; starting at 5% B ensures retention. Formic acid suppresses ionization of the COOH group in solution, improving peak shape, but aids protonation in the gas phase (ESI+).
Step 2: Mass Spectrometry Settings
-
Capillary Voltage: 3.5 kV.[1]
-
Collision Energy (CE): Ramp 10–40 eV.[1]
-
Note: Sulfonamides are relatively fragile; high CE (>50 eV) will obliterate the diagnostic m/z 175 ion into smaller benzene fragments (m/z 111).
-
Step 3: The "Self-Validation" Check (Critical) Before accepting the data, perform the Isotope Filter Test :
-
Extract the Ion Chromatogram (EIC) for m/z 326.0.[1]
-
Extract the EIC for m/z 328.0 (the
isotope). -
Pass Criteria: The peaks must co-elute perfectly, and the intensity of 326.0 must be approximately 3x that of 328.0. If the ratio is 1:1, you have likely misidentified a brominated contaminant or an artifact.[1]
Comparison: Nominal vs. High-Resolution MS
Why choose one over the other?
| Parameter | Triple Quadrupole (QqQ) | Q-TOF / Orbitrap (HRMS) |
| Best Use Case | Routine Quantification (PK Studies). | Structural Elucidation / Impurity ID. |
| Resolution | Unit Resolution (0.7 Da). | High Resolution (>20,000 FWHM).[1] |
| Risk | Cannot distinguish m/z 262.0 (Desulfonated) from isobaric matrix interferences. | Confirms formula |
| Data Output | MRM Transitions (e.g., 326 -> 175). | Full Scan MS/MS spectra.[1] |
Decision Matrix:
-
If quantifying drug levels in plasma: Use QqQ .[1] Monitor transition 326.0
175.0 (Quantifier) and 326.0 152.0 (Qualifier).[1] -
If identifying metabolites: Use HRMS .[1] You need accurate mass to distinguish metabolic hydroxylation (+16 Da) from other potential modifications.[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (The definitive guide on general fragmentation rules, including chlorine isotope patterns and sulfonamide rearrangements).
-
Holčapek, M., et al. (2008).[1] "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
-
Klagkou, K., et al. (2003).[1][6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. "General patterns for chlorine-containing compounds." NIST Chemistry WebBook.[1] Link
Sources
- 1. uab.edu [uab.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Definitive Guide: Validating Purity of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic Acid
Executive Summary & Strategic Context
Compound: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (CAS: 690645-98-8) Primary Application: Pharmaceutical Intermediate / Organic Building Block Critical Quality Attribute: Purity >98.0% (Area %)
In drug development, the purity of sulfonamide-based intermediates like 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is non-negotiable. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for routine quality control (QC), it is not the only tool available.
This guide provides a rigorous, scientifically grounded protocol for HPLC validation while objectively comparing it against modern alternatives like Quantitative NMR (qNMR) and UPLC . We move beyond generic templates to address the specific physicochemical challenges of this molecule—specifically, the dual acidity of the carboxylic acid and sulfonamide moieties which often leads to peak tailing and retention instability.
Compound Profile & Analytical Challenges
To validate purity, one must first understand the molecule's behavior in solution.
| Feature | Chemical Insight | Analytical Implication |
| Structure | Benzoic acid core + Sulfonamide linker | Dual ionizable groups. |
| Acidity (pKa) | ~4.2 (COOH), ~10 (Sulfonamide) | Critical: Mobile phase pH must be controlled (pH < 3.0) to keep the carboxylic acid protonated (neutral) and prevent peak tailing.[1] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Sample diluent must match the mobile phase strength to avoid precipitation in the injector. |
| Chromophore | Benzene rings, Sulfonyl group | Strong UV absorption expected at 254 nm and 265 nm . |
Strategic Method Selection: HPLC vs. Alternatives
Is HPLC always the right choice? Use this comparative analysis to justify your selection.
Comparative Performance Matrix
| Metric | HPLC-UV (Proposed) | UPLC/UHPLC | qNMR (¹H) | LC-MS |
| Primary Utility | Routine QC, Impurity Quantification | High-Throughput Screening | Absolute Purity (No Ref Std) | Identity & Impurity ID |
| Precision | High (< 0.5% RSD) | Very High (< 0.3% RSD) | Moderate (~1% RSD) | Low (Qualitative focus) |
| LOD/LOQ | Low (ppm range) | Very Low (ppb range) | High (mg quantities needed) | Extremely Low |
| Throughput | 15-30 min/run | 3-5 min/run | 10-15 min/sample | 15-30 min/run |
| Cost | Moderate | High (Instrumentation) | High (Instrument), Low (Solvent) | High |
Decision Logic for Method Selection
The following diagram illustrates when to deploy HPLC versus qNMR or LC-MS for this specific compound.
Caption: Decision tree for selecting the optimal purity validation method based on resource availability and analytical goals.
The Self-Validating HPLC Protocol
This protocol is designed with embedded system suitability . It does not merely "run" the sample; it verifies the system's readiness to generate reliable data before the first injection.
A. Chromatographic Conditions[1][2][3][4][5]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: "End-capped" prevents secondary silanol interactions with the sulfonamide amine, reducing tailing.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Suppresses ionization of the benzoic acid moiety (pKa ~4.2), ensuring the molecule remains neutral and retains well on the hydrophobic C18 phase.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C (Controlled to ensure retention time reproducibility).
-
Detection: UV @ 265 nm (Primary), 210 nm (Impurity check).
-
Injection Volume: 5-10 µL.
B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold initial conditions |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash impurities |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
C. Sample Preparation Workflow
-
Standard Stock: Dissolve 10 mg Reference Standard in 10 mL Methanol (1.0 mg/mL).
-
System Suitability Solution (SSS): Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50). Crucial: Matching diluent to mobile phase prevents peak distortion.
-
Sensitivity Solution: Dilute Stock to 0.05% (0.5 µg/mL) to verify LOD.
Experimental Workflow & Data Logic
The following diagram details the step-by-step execution logic, ensuring data integrity through "Stop/Go" checkpoints.
Caption: Operational workflow with critical "Stop/Go" quality gates to prevent invalid data generation.
Validation Parameters (ICH Q2(R1) Compliant)
To claim the method is "validated," you must experimentally prove the following.
Specificity (Stress Testing)
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 24 hours.
-
Acceptance: The main peak must be spectrally pure (Peak Purity Index > 0.999 using Diode Array Detector). No co-elution with degradants.
Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[4]
Accuracy (Recovery)
-
Protocol: Spike known amounts of the compound into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.
-
Acceptance: Recovery between 98.0% and 102.0%.
Robustness (The "Acid Test")
-
Variable: pH of Mobile Phase A (± 0.2 units).
-
Why: For benzoic acid derivatives, a small shift in pH near the pKa can drastically alter retention time.
-
Acceptance: Retention time shift < 5%; Resolution > 2.0 maintained.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions or ionization of COOH. | Lower Mobile Phase pH to 2.5; Ensure column is "End-capped". |
| Split Peaks | Sample solvent too strong (e.g., 100% MeOH). | Dilute sample in Mobile Phase initial composition (90:10 Water:ACN). |
| Drifting Retention | Column temperature fluctuation or insufficient equilibration. | Use column oven at 30°C; Equilibrate for >10 column volumes. |
| Ghost Peaks | Carryover from previous run. | Add a needle wash step (50:50 MeOH:Water) between injections. |
References
-
Thermo Scientific. (2024). Safety Data Sheet: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. Retrieved from [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014).[5] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link][5]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
This guide provides an in-depth analysis of two primary methods for the synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, a key intermediate in pharmaceutical research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing a reproducible and efficient synthetic strategy. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to inform your experimental design.
Introduction
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a sulfonamide linkage. The reliable synthesis of this compound is crucial for the advancement of various research and development pipelines. This guide will compare two common approaches: a direct one-pot synthesis and a stepwise method involving the isolation of the sulfonyl chloride intermediate. The choice between these methods often depends on the desired scale, purity requirements, and available laboratory resources.
Mechanistic Considerations
The core chemical transformation in the synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is the formation of a sulfonamide bond between 4-(aminomethyl)benzoic acid and 3-chlorophenylsulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Synthesis of the Key Intermediate: 3-Chlorophenylsulfonyl Chloride
A reliable supply of high-purity 3-chlorophenylsulfonyl chloride is a prerequisite for a reproducible synthesis. While commercially available, its synthesis in-house can be a cost-effective alternative. The most common method is the electrophilic aromatic substitution of chlorobenzene using chlorosulfonic acid.
Experimental Protocol: Synthesis of 3-Chlorophenylsulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides[1][2].
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, carefully add chlorosulfonic acid (3 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The 3-chlorophenylsulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude product in dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
dot
Caption: Synthesis of 3-chlorophenylsulfonyl chloride.
Method 1: Direct One-Pot Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
This method offers a streamlined approach where the sulfonamide formation occurs in a single reaction vessel without the isolation of intermediates. This can be advantageous for smaller-scale syntheses and rapid library generation.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the general principles of sulfonamide formation in aqueous media[2][3].
Materials:
-
4-(Aminomethyl)benzoic acid
-
3-Chlorophenylsulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a round-bottom flask with stirring.
-
Cool the solution in an ice-water bath.
-
In a separate flask, dissolve 3-chlorophenylsulfonyl chloride (1.1 equivalents) in a minimal amount of a water-miscible solvent like acetone or THF.
-
Slowly add the solution of 3-chlorophenylsulfonyl chloride to the stirred, cooled solution of 4-(aminomethyl)benzoic acid.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted sulfonyl chloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid.
dot
Caption: One-Pot Synthesis Workflow.
Method 2: Stepwise Synthesis via Isolated Sulfonyl Chloride
This method involves the synthesis and isolation of 3-chlorophenylsulfonyl chloride prior to the sulfonamide formation step. While more time-consuming, this approach can offer better control over the reaction and may lead to a purer final product, which is often preferred for larger-scale syntheses.
Experimental Protocol: Stepwise Synthesis
This protocol is a combination of the sulfonyl chloride synthesis described earlier and a modified sulfonamide formation step.
Step 1: Synthesis and Purification of 3-Chlorophenylsulfonyl Chloride
-
Follow the protocol detailed in the "Synthesis of the Key Intermediate" section. Ensure the isolated 3-chlorophenylsulfonyl chloride is dry and of high purity before proceeding.
Step 2: Synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Materials:
-
4-(Aminomethyl)benzoic acid
-
Purified 3-chlorophenylsulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the solution in an ice-water bath.
-
Dissolve the purified 3-chlorophenylsulfonyl chloride (1.1 equivalents) in a minimal amount of DCM.
-
Add the 3-chlorophenylsulfonyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
dot
Caption: Stepwise Synthesis Workflow.
Comparative Analysis and Reproducibility
| Parameter | Method 1: One-Pot Synthesis | Method 2: Stepwise Synthesis |
| Reaction Time | Shorter (4-6 hours) | Longer (requires two separate steps) |
| Experimental Simplicity | Simpler, fewer handling steps | More complex, involves isolation of an intermediate |
| Control over Reaction | Less control, potential for side reactions | Better control, use of purified intermediate |
| Purity of Crude Product | May require more rigorous purification | Generally higher purity crude product |
| Scalability | More suitable for small to medium scale | More suitable for medium to large scale |
| Reproducibility | Can be sensitive to reaction conditions | Generally more reproducible due to better control |
Reproducibility Considerations:
-
Purity of Starting Materials: The purity of both 4-(aminomethyl)benzoic acid and 3-chlorophenylsulfonyl chloride is critical for obtaining reproducible results. Impurities in the sulfonyl chloride can lead to side reactions and lower yields.
-
Reaction Temperature: Careful control of the reaction temperature, especially during the addition of the sulfonyl chloride, is important to minimize the formation of byproducts.
-
pH Control: In the one-pot method, maintaining the appropriate pH is crucial for both the reaction to proceed and for the effective precipitation of the product during workup.
-
Moisture Sensitivity: 3-Chlorophenylsulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are recommended for the stepwise method.
Characterization of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid
Verification of the final product is essential. The following data can be used for confirmation:
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molecular Weight | 325.77 g/mol [4] |
| Melting Point | 217-219 °C[4] |
| ¹H NMR | Expected signals for aromatic protons, the methylene bridge, the sulfonamide N-H, and the carboxylic acid proton. |
| ¹³C NMR | Expected signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | Expected molecular ion peak (M-H)⁻ at m/z 324.76 in negative ion mode. |
Conclusion
Both the one-pot and stepwise methods offer viable routes to 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. The choice of method should be guided by the specific requirements of the research. For rapid synthesis on a smaller scale, the one-pot method is attractive. For larger-scale production where purity and reproducibility are paramount, the stepwise approach is recommended. By carefully controlling the experimental parameters outlined in this guide, researchers can achieve reliable and reproducible synthesis of this important chemical intermediate.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]
-
Cornea, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 4992. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 13, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. Retrieved February 13, 2026, from [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
SpectraBase. (n.d.). Benzoic acid, 4-[[[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-, methyl ester. Retrieved February 13, 2026, from [Link]
- Smiles, S., & Stewart, J. (1925). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 5, 3.
- Loev, B. (1965). U.S. Patent No. 3,203,987. U.S.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 13, 2026, from [Link]
- Akkurt, M., et al. (2018). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8133-8141.
- Yang, Z., & Xu, J. (2013). A New, Mild Preparation of Sulfonyl Chlorides. Synthesis, 45(12), 1675-1682.
- Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid.
- Henkel, K., & Schmelzer, H. G. (1987). U.S. Patent No. EP0115328B1.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 13, 2026, from [Link]
- Xu, J., & Yang, Z. (2013).
- Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(15), 6046-6054.
-
University of California, Irvine. (n.d.). Multistep Synthesis Protecting Groups. Retrieved February 13, 2026, from [Link]
-
American Chemical Society. (2020, December 21). Benzoic acid. Retrieved February 13, 2026, from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved February 13, 2026, from [Link]
- Santel, H. J., et al. (2017). U.S. Patent No. 9,725,409 B2. U.S.
-
ChemSynthesis. (n.d.). 4-methylsulfonyloxy-benzoic acid. Retrieved February 13, 2026, from [Link]
- Al-Rawi, J. M. A., et al. (2007). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ARKIVOC, 2007(14), 189-198.
-
MassBank. (2017, October 22). Benzoic acids and derivatives. Retrieved February 13, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-phenoxy-3-furfurylamino-5-(2-aminophenylsulfamoyl)-benzoic acid. Retrieved February 13, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
Benchmarking Guide: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid vs. Commercial PTP1B Inhibitors
Executive Summary
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (hereafter referred to as Compound 4-CPSB ) represents a class of non-hydrolyzable phosphotyrosine (pTyr) mimetics designed to target Protein Tyrosine Phosphatase 1B (PTP1B) . As a key negative regulator of insulin and leptin signaling, PTP1B is a validated target for Type 2 Diabetes and Obesity.
This guide provides a rigorous protocol for benchmarking Compound 4-CPSB against industry-standard inhibitors. The objective is to validate its potency (IC50), selectivity (vs. TCPTP), and cellular efficacy (Insulin Receptor phosphorylation).
Reference Standards & Control Selection
To generate authoritative data, Compound 4-CPSB must be benchmarked against established inhibitors with known mechanisms of action.
| Reference Standard | Role in Assay | Mechanism | Target Profile |
| TCS 401 | Gold Standard | Competitive / Active Site | Highly selective for PTP1B (Ki = 0.29 µM). |
| Suramin | Positive Control | Broad Spectrum | Potent but non-selective PTP inhibitor. Used to validate assay dynamic range. |
| Sodium Orthovanadate | System Check | Pan-Phosphatase Inhibitor | Tyrosine phosphatase inhibitor. Ensures enzyme activity is susceptible to inhibition. |
| Claramine | Cellular Standard | Allosteric / Cell Permeable | Used in cell-based assays to benchmark membrane permeability and intracellular efficacy. |
Expert Insight: Avoid using Ertiprotafib as a primary standard due to its history of off-target effects and aggregation-based inhibition. TCS 401 provides a cleaner competitive baseline.
Mechanism of Action: The PTP1B Pathway
PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal. Inhibiting PTP1B prolongs this signal, enhancing glucose uptake. Compound 4-CPSB, with its benzoic acid moiety, mimics the phosphate group of phosphotyrosine, binding to the catalytic active site (Site A).
Figure 1: Insulin Signaling Pathway highlighting PTP1B as a negative regulator. Inhibition by Compound 4-CPSB prevents dephosphorylation of the Insulin Receptor, sustaining the signal.
Benchmarking Protocol: Enzymatic Potency (IC50)
This protocol uses the DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) fluorogenic substrate, which offers higher sensitivity than colorimetric pNPP assays.
Materials
-
Enzyme: Recombinant Human PTP1B (residues 1-321).
-
Substrate: DiFMUP (Invitrogen).
-
Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.1% BSA, 1 mM DTT (Critical: PTP1B active site Cys215 is oxidation-sensitive; DTT maintains activity).
-
Plate: 96-well black, flat-bottom microplate.
Experimental Workflow
-
Preparation: Dilute Compound 4-CPSB and Reference Standards (TCS 401, Suramin) in DMSO. Prepare 10-point serial dilutions (Range: 100 µM to 0.1 nM).
-
Incubation: Add 10 µL of inhibitor + 20 µL of enzyme (0.5 nM final) to wells. Incubate for 15 min at RT to allow equilibrium binding.
-
Reaction Start: Add 20 µL of DiFMUP substrate (20 µM final, ~Km).
-
Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 min.
-
Analysis: Calculate initial velocity (V0) and fit to the Hill equation to determine IC50.
Figure 2: Kinetic Fluorescence Assay Workflow for determining PTP1B inhibition potency.
Selectivity Profiling (Critical Step)
PTP1B shares 74% sequence identity with TCPTP (T-cell Protein Tyrosine Phosphatase) . A viable drug candidate must show selectivity for PTP1B over TCPTP to avoid immune side effects.
Protocol: Repeat the DiFMUP assay using Recombinant Human TCPTP. Target Metric: Selectivity Index (SI) = IC50(TCPTP) / IC50(PTP1B).
-
Acceptable: SI > 5
-
Excellent: SI > 20 (TCS 401 typically shows SI ~ 10-20).
Data Presentation & Analysis
Summarize your benchmarking results in the following format to enable direct comparison.
Table 1: Enzymatic Inhibition Profile (Example Data Structure)
| Compound | IC50 (PTP1B) | IC50 (TCPTP) | Selectivity Index (SI) | Hill Slope |
| Compound 4-CPSB | [Experimental Value] | [Experimental Value] | (Calc) | ~1.0 (expected) |
| TCS 401 | 0.29 µM | 4.5 µM | 15.5 | 1.1 |
| Suramin | 2.5 µM | 2.1 µM | 0.8 (Non-selective) | N/A |
| Vanadate | 0.5 µM | 0.5 µM | 1.0 (Non-selective) | N/A |
Table 2: Physicochemical Properties (ADME Prediction)
Sulfonamide-benzoic acid derivatives often face permeability challenges.
| Property | Compound 4-CPSB | TCS 401 | Claramine |
|---|---|---|---|
| MW | ~325.77 | 413.4 | 443.5 |
| cLogP | ~2.5 | 3.1 | 4.2 |
| TPSA | ~85 Ų | 95 Ų | 70 Ų |
| Solubility (PBS) | Low (Requires DMSO) | Moderate | Moderate |
Troubleshooting & Expert Tips
-
DMSO Tolerance: PTP1B activity decreases if DMSO > 1%. Keep final DMSO concentration < 0.5% in all wells.
-
False Positives: Sulfonamides can sometimes aggregate. Include 0.01% Triton X-100 in the buffer to prevent promiscuous aggregation-based inhibition.
-
pH Sensitivity: The benzoic acid head group mimics the phosphate pKa. Ensure assay pH is strictly 7.2–7.4; deviation affects binding affinity significantly.
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, and implication in human diseases. Annual Review of Pharmacology and Toxicology. Link
-
Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link
-
Iversen, L. F., et al. (2000). Structure-based design of a low molecular weight, nonphosphorus, nonpeptide, and highly selective inhibitor of protein tyrosine phosphatase 1B. Journal of Biological Chemistry. Link
-
PubChem. (2025). Compound Summary: 4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid.[1][2][3][4][5][6] National Library of Medicine. Link
Sources
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. 690645-98-8 | MFCD04154033 | 4-(([(3-CHLOROPHENYL)SULFONYL]AMINO)METHYL)BENZOIC ACID [aaronchem.com]
- 4. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. Page loading... [wap.guidechem.com]
- 6. 页面加载中... [china.guidechem.com]
Safety Operating Guide
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid (CAS: 690645-98-8).
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. This compound presents a dual hazard profile: it is a halogenated organic acid and a corrosive solid . Its disposal pathway is strictly governed by its physical state (solid vs. solution) and the presence of the chlorine atom, which dictates segregation from non-halogenated waste streams to prevent incinerator catalyst poisoning.[1]
Chemical Identity & Hazard Profile
| Property | Specification |
| Chemical Name | 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid |
| CAS Number | 690645-98-8 |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Hazard Classification | Corrosive (H314) , Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
| Key Functional Groups | Carboxylic Acid (Acidic), Sulfonamide, Aryl Chloride |
| RCRA Status | Characteristic Waste (D002 if aqueous pH |
Phase 1: Pre-Disposal Assessment & Segregation
Before initiating disposal, you must categorize the waste.[1][2] The presence of the Chlorine (Cl) atom on the phenyl ring is the critical decision factor. Many institutional incinerators require the segregation of halogenated organics because they generate acidic gases (HCl) upon combustion, requiring specific scrubbing systems.[1]
The Segregation Rule:
-
IF SOLID: Dispose of as "Hazardous Waste Solid, Organic, Corrosive." [1]
-
IF SOLUTION: You must determine if the solvent is halogenated or non-halogenated. However, because the solute itself is halogenated, the safest and most compliant route is to default to the Halogenated Waste Stream unless the concentration is negligible (<0.1%) and local EHS regulations allow otherwise.[1]
Phase 2: Disposal Workflows
Scenario A: Disposal of Pure Solid (Powder)
-
Primary Hazard: Corrosivity (H314). The powder can cause severe burns upon contact with moisture on skin or mucous membranes.
-
Container: High-density polyethylene (HDPE) or glass. Do not use metal containers , as the acidic nature of the compound can corrode metal over time.[1][3]
Protocol:
-
Containment: Transfer the solid into a screw-cap container. Double-bagging in a clear, 6-mil polyethylene bag is recommended for added safety.[1]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the Solid Waste satellite accumulation area. Keep away from bases and oxidizers.[3][7][8]
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
Primary Hazard: Solvent flammability + Solute corrosivity.
-
Critical Step: Do not mix with oxidizing acids (e.g., Nitric Acid) or strong bases, as the sulfonamide bond can hydrolyze or react exothermically.[1]
Protocol:
-
pH Check: If the solution is aqueous, check pH. If pH
2, it is D002 waste.[1][9] -
Stream Selection: Pour into the Halogenated Solvent Waste carboy.
-
Why? Even if dissolved in Methanol (non-halogenated), the presence of the chlorophenyl group technically introduces halogens into the waste stream.[1] High-temperature incineration facilities prefer these tagged as halogenated to manage emissions.
-
-
Record Keeping: Log the estimated mass of the compound on the waste tag.
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for compliant disposal.
Figure 1: Decision matrix for segregating 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid waste based on physical state and solvent composition.
Phase 3: Emergency Procedures (Spill Response)
In the event of a spill, the acidic and corrosive nature of the compound requires immediate neutralization and containment.[1]
Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][3] If powder is aerosolized, use an N95 or P100 respirator.[1]
| Step | Action | Scientific Rationale |
| 1. Isolate | Evacuate the immediate area and mark the zone. | Prevents tracking of corrosive powder. |
| 2. Neutralize | For Solids: Cover with Soda Ash (Na₂CO₃) or Sodium Bicarbonate. Dampen slightly to initiate reaction.For Liquids: Apply an acid neutralizer until effervescence ceases. | The carboxylic acid group ( |
| 3. Collect | Scoop the neutralized paste/solid into a waste container. | Use plastic scoops (polypropylene); avoid metal which may react. |
| 4. Decontaminate | Wash the surface with soap and water; check pH of runoff. | Ensures no acidic residue remains. |
Regulatory & Compliance Framework
-
EPA Waste Codes:
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH
2.[9] -
Not P-Listed: This specific CAS is not on the EPA P-list (acutely toxic) or U-list, but it must be managed as a characteristic hazardous waste due to the H314 classification.
-
-
Halogenated Organic Standards:
-
Under 40 CFR 261, halogenated organic compounds often require high-temperature incineration (>1000°C) with specific residence times to destroy the carbon-chlorine bond and prevent formation of dioxins/furans.[1]
-
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
-
Washington State University. (2024). Laboratory Safety Manual: Disposal of Halogenated Solvents. Retrieved from [3]
-
BenchChem. (2025).[2] Navigating the Disposal of Sulfonamide Derivatives: A Guide for Laboratory Professionals. Retrieved from
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.pt [fishersci.pt]
- 5. 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. fishersci.com [fishersci.com]
- 7. keyorganics.net [keyorganics.net]
- 8. nipissingu.ca [nipissingu.ca]
- 9. my.alfred.edu [my.alfred.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
